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  • Product: Piperazin-1-yl-methanone hydrochloride
  • CAS: 260252-88-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Piperazin-1-yl-methanone Hydrochloride

This guide provides a comprehensive technical overview of Piperazin-1-yl-methanone Hydrochloride, a piperazine derivative of significant interest to researchers and professionals in drug development. This document delves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Piperazin-1-yl-methanone Hydrochloride, a piperazine derivative of significant interest to researchers and professionals in drug development. This document delves into its chemical identity, synthesis, and the critical role of the piperazine scaffold in medicinal chemistry.

Core Chemical Identity and Properties

Piperazin-1-yl-methanone is the systematic name for N-formylpiperazine. The hydrochloride (HCl) salt is formed by the reaction of the basic N-formylpiperazine with hydrochloric acid. This process typically protonates the secondary amine at the 4-position of the piperazine ring, enhancing the compound's stability and solubility in aqueous media, a desirable property for many pharmaceutical applications.

The neutral form, N-formylpiperazine, is also known by synonyms such as 1-Formylpiperazine and Piperazine-1-carboxaldehyde. It is recognized by the CAS Number 7755-92-2.[1]

Molecular Formula and Weight

A precise understanding of a compound's molecular formula and weight is fundamental for all quantitative experimental work, including reaction stoichiometry, preparation of standard solutions, and analytical characterization. The properties of N-formylpiperazine and its hydrochloride salt are summarized below.

PropertyN-formylpiperazine (Free Base)Piperazin-1-yl-methanone HCl (Hydrochloride Salt)
Synonyms 1-Formylpiperazine, Piperazine-1-carboxaldehydeN-formylpiperazine hydrochloride, 1-Formylpiperazine HCl
Molecular Formula C₅H₁₀N₂OC₅H₁₀N₂O·HCl
Molecular Weight 114.15 g/mol [2][3]150.61 g/mol
CAS Number 7755-92-2[2][4]Not explicitly assigned; refers to the salt form.

The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of the free base (114.15 g/mol ) and hydrochloric acid (36.46 g/mol ).

Synthesis and Characterization

The synthesis of N-substituted piperazines is a cornerstone of medicinal chemistry.[5] The preparation of Piperazin-1-yl-methanone (N-formylpiperazine) can be achieved through various established organic synthesis protocols.

Synthetic Pathways

The formylation of piperazine is a common method for producing N-formylpiperazine. This reaction must be carefully controlled to favor mono-substitution over the undesired di-formylation product.

One established method involves the reaction of piperazine with a formylating agent. A common approach is the use of formic acid. For instance, a patented method describes reacting piperazine with a C₁-C₁₆ fatty acid, such as formic acid, at elevated temperatures (60-220°C) to form the corresponding salt, which is then dehydrated to yield the N-formylpiperazine product.[6] Another approach involves using a coupling agent like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) to facilitate the amidation of piperazine with formic acid.[7]

The formation of the hydrochloride salt is typically a straightforward subsequent step, involving the treatment of the purified N-formylpiperazine base with a solution of hydrochloric acid in a suitable solvent, such as isopropanol or ether, followed by precipitation and isolation of the salt.

Experimental Protocol: Synthesis of N-formylpiperazine

The following is a representative protocol based on established formylation reactions.

Objective: To synthesize N-formylpiperazine via the reaction of piperazine with a suitable formylating agent.

Materials:

  • Piperazine

  • Ethyl formate

  • Ethanol (solvent)

  • Hydrochloric acid (for subsequent salt formation)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve piperazine in an excess of ethanol.

  • Add ethyl formate to the solution. The molar ratio of piperazine to ethyl formate should be carefully controlled to favor mono-acylation.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified using column chromatography on silica gel.

Visualization of the Synthetic Workflow

The synthesis can be visualized as a two-step process: the initial formylation followed by salt formation.

G cluster_0 Step 1: N-Formylation cluster_1 Step 2: Hydrochloride Salt Formation Piperazine Piperazine Reaction_Vessel Reflux in Ethanol Piperazine->Reaction_Vessel Reactant Ethyl_Formate Ethyl_Formate Ethyl_Formate->Reaction_Vessel Formylating Agent N_Formylpiperazine N_Formylpiperazine N_Formylpiperazine_Base N-Formylpiperazine Purification Column Chromatography Reaction_Vessel->Purification Crude Product Purification->N_Formylpiperazine Purified Product Salt_Formation Reaction in Solvent N_Formylpiperazine_Base->Salt_Formation HCl Hydrochloric Acid HCl->Salt_Formation Final_Product Piperazin-1-yl-methanone HCl Salt_Formation->Final_Product

Caption: Workflow for the synthesis of Piperazin-1-yl-methanone HCl.

Role in Research and Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmacologically active compounds.[8] Its presence in a molecule can significantly influence its physicochemical properties, such as solubility and basicity, which in turn affects pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).

The Piperazine Moiety as a Pharmacophore

Piperazine derivatives are a broad class of compounds with important pharmacological properties.[9][10] They are integral to drugs targeting the central nervous system (CNS), with applications as antipsychotic, antidepressant, and anxiolytic agents.[11][12] The two nitrogen atoms of the piperazine ring can serve as hydrogen bond acceptors or donors, facilitating interactions with biological targets such as G-protein coupled receptors (GPCRs) and enzymes.[8][13]

N-formylpiperazine itself serves as a versatile building block or intermediate in the synthesis of more complex pharmaceutical agents.[1] The formyl group can be a precursor to other functionalities, or the remaining secondary amine at the 4-position can be further substituted to build molecular diversity. This strategic functionalization allows medicinal chemists to fine-tune the biological activity and selectivity of drug candidates.[5] For instance, N-formylpiperazine is used in the synthesis of N-Alkyl-4-nitroimidazoles, which have been investigated for their antibacterial and anticancer activities.[14]

Logical Relationship in Drug Discovery

The utility of piperazine derivatives in drug discovery stems from their predictable structural and electronic properties, which can be systematically modified.

Sources

Exploratory

Technical Guide: Piperazin-1-yl-methanone Hydrochloride Derivatives

The following technical guide focuses on Cyclopropyl(piperazin-1-yl)methanone Hydrochloride (CAS 1021298-67-8), the most commercially significant "piperazin-1-yl-methanone" derivative in modern drug development, specific...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide focuses on Cyclopropyl(piperazin-1-yl)methanone Hydrochloride (CAS 1021298-67-8), the most commercially significant "piperazin-1-yl-methanone" derivative in modern drug development, specifically as the key intermediate for the PARP inhibitor Olaparib .

Focus: Cyclopropyl(piperazin-1-yl)methanone Hydrochloride (CAS 1021298-67-8)[1][2]

Executive Summary

In the context of pharmaceutical development, "Piperazin-1-yl-methanone" refers to a structural scaffold Piperazine-C(=O)-R. While the nomenclature can apply to various derivatives (e.g., Phenyl(piperazin-1-yl)methanone), the Cyclopropyl(piperazin-1-yl)methanone Hydrochloride salt has emerged as a critical high-value intermediate. It serves as the nucleophilic backbone for the synthesis of Olaparib (Lynparza) , a blockbuster poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.

This guide provides a comprehensive technical profile of this specific entity, addressing the ambiguity of the generic name by focusing on the dominant application in current medicinal chemistry.

Chemical Identity & Identifiers

The compound is a piperazine amide derivative stabilized as a hydrochloride salt. It is characterized by a cyclopropyl group attached to the carbonyl carbon, providing steric bulk and metabolic stability in the final drug pharmacophore.

Identifier TypeValue
Chemical Name Cyclopropyl(piperazin-1-yl)methanone hydrochloride
CAS Number 1021298-67-8
Common Synonyms 1-(Cyclopropylcarbonyl)piperazine HCl; 1-Cyclopropylcarbonylpiperazine hydrochloride
Molecular Formula C₈H₁₅ClN₂O
Molecular Weight 190.67 g/mol
Free Base CAS 59878-57-8
InChI Key HVHWJEAZLNXDAE-UHFFFAOYSA-N
SMILES C1CN(CCN1)C(=O)C2CC2.Cl
Structural Analysis & Physicochemical Properties

The molecule consists of a piperazine ring mono-acylated with a cyclopropanecarbonyl group. The hydrochloride salt form is preferred for process chemistry due to its crystallinity and non-hygroscopic nature compared to the free base (which is an oil or low-melting solid).

  • pKa : The distal nitrogen (N4) is basic (pKa ~8.5–9.0), serving as the protonation site for the HCl salt.

  • Solubility : Highly soluble in water, methanol, and DMSO; sparingly soluble in dichloromethane (DCM) and ethyl acetate.

  • Stability : The cyclopropyl ketone linkage is robust against spontaneous hydrolysis under neutral conditions but requires protection from strong acids/bases at elevated temperatures.

Synthesis & Production

The industrial synthesis typically employs N-Boc-piperazine to ensure regioselectivity, preventing the formation of bis-acylated byproducts.

Protocol: Regioselective Synthesis
  • Acylation : React tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with cyclopropanecarbonyl chloride in DCM with triethylamine (TEA) at 0°C.

  • Workup : Wash with water/brine to remove TEA·HCl salts.[1] Evaporate solvent to obtain the Boc-protected intermediate.

  • Deprotection : Treat the intermediate with 4M HCl in dioxane or ethyl acetate.

  • Isolation : The product precipitates as the hydrochloride salt. Filter and wash with ether.

Synthesis Workflow Diagram

Synthesis BocPip N-Boc-Piperazine Inter Intermediate: 4-Cyclopropylcarbonyl- piperazine-1-carboxylate BocPip->Inter DCM, TEA, 0°C CycloCl Cyclopropanecarbonyl Chloride CycloCl->Inter Product Cyclopropyl(piperazin-1-yl) methanone HCl (CAS 1021298-67-8) Inter->Product Deprotection (-Boc) HCl HCl (4M in Dioxane) HCl->Product

Figure 1: Synthetic pathway for Cyclopropyl(piperazin-1-yl)methanone HCl via Boc-protection strategy.

Applications in Drug Development

This intermediate is the "southern fragment" of Olaparib . The free secondary amine of the piperazine ring acts as a nucleophile to couple with the phthalazinone core (the "northern fragment").

Mechanism of Action in Synthesis
  • Role : Nucleophile (SɴAr or Amide Coupling).

  • Target : Reaction with 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (or its activated ester).

  • Outcome : Formation of the final amide bond in Olaparib.

Olaparib Coupling Logic

Olaparib Scaffold Phthalazinone Core (Electrophile) Coupling Coupling Reaction (HATU/DIPEA or SOCl2) Scaffold->Coupling PipFrag Cyclopropyl(piperazin-1-yl) methanone HCl (Nucleophile) PipFrag->Coupling Olaparib Olaparib (Lynparza) PARP Inhibitor Coupling->Olaparib Amide Bond Formation

Figure 2: Convergent synthesis of Olaparib utilizing the piperazine intermediate.

Comparative Analysis of Derivatives

While the Cyclopropyl derivative is the current standard in oncology, other "Piperazin-1-yl-methanone" derivatives exist.

Derivative (R-Group)CAS (HCl)Primary Application
Cyclopropyl- 1021298-67-8 Olaparib (PARP inhibitor)
Phenyl- 56227-55-5General synthon; Antihistamines
Furan-2-yl- 60548-09-6Prazosin analogs (Alpha blockers)
H- (Formyl) 19360-29-3Formylation reagent
Handling, Safety & Stability
  • GHS Classification : Warning. Causes skin irritation (H315), serious eye irritation (H319), and STOT-SE (H335).

  • Storage : Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Stability : Stable in solid state for >2 years if desiccated. Aqueous solutions should be used immediately to prevent slow hydrolysis of the amide.

Analytical Characterization

To validate the identity of CAS 1021298-67-8:

  • ¹H NMR (DMSO-d₆) :

    • δ 9.5 (br s, 2H, NH₂⁺)

    • δ 3.4–3.8 (m, 8H, Piperazine CH₂)

    • δ 1.95 (m, 1H, Cyclopropyl CH-CO)

    • δ 0.7–0.8 (m, 4H, Cyclopropyl CH₂)

  • Mass Spectrometry (ESI+) : m/z = 155.1 [M+H]⁺ (Free base mass).

References
  • PubChem . Piperazin-1-yl-m-tolyl-methanone hydrochloride (Related Structure). National Library of Medicine. Link

  • ChemScene . Cyclopropyl(piperazin-1-yl)methanone hydrochloride Product Data. Link

  • Fluorochem . 1-Cyclopropyl-2-piperazin-1-yl methanone hydrochloride Datasheet. Link

  • Google Patents . WO2010070371A1 - Process for the preparation of piperazine derivatives. Link

  • MedChemExpress . Cyclopropyl(piperazin-1-yl)methanone Standard. Link

Sources

Foundational

Technical Guide: pKa Values and Ionization of Piperazin-1-yl-methanone Hydrochloride

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically the pKa and ionization behavior, of the Piperazin-1-yl-methanone scaffold and its hydrochloride salts. [1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically the pKa and ionization behavior, of the Piperazin-1-yl-methanone scaffold and its hydrochloride salts.

[1]

Executive Summary

Piperazin-1-yl-methanone refers to a chemical moiety containing a piperazine ring N-substituted with a carbonyl group (methanone).[1] While often appearing as a fragment in complex pharmaceutical agents (e.g., Prazosin, Olaparib intermediates), the fundamental physicochemical behavior of this scaffold is governed by the N-acylpiperazine core.

This guide analyzes the ionization profile of the simplest representatives of this class (e.g., 1-Formylpiperazine, 1-Acetylpiperazine) to establish a baseline for the "Piperazin-1-yl-methanone" hydrochloride salt.[1] The hydrochloride salt is formed at the basic N4-nitrogen, exhibiting a pKa significantly lower than unsubstituted piperazine due to the electron-withdrawing nature of the amide bond.

Key Physicochemical Parameters:

  • Core Scaffold: N-acylpiperazine.[1]

  • Primary Ionization Center: N4-secondary amine.[1]

  • pKa Value (N4): 7.9 – 8.5 (depending on the carbonyl substituent).

  • Physiological State (pH 7.4): Predominantly protonated (Cationic, ~80%).

Chemical Identity and Structural Analysis

Nomenclature Clarification

The term "Piperazin-1-yl-methanone" is chemically incomplete without a second substituent attached to the carbonyl carbon.[1] It typically serves as a systematic fragment name.[1]

  • If R = H: 1-Formylpiperazine (Piperazine-1-carbaldehyde).[1]

  • If R = CH3: 1-Acetylpiperazine (1-Piperazin-1-ylethanone).[1]

  • If R = Aryl: (e.g., 1-Benzoylpiperazine).[1]

For this guide, we focus on the N-acylpiperazine mono-hydrochloride core, which dictates the ionization behavior.[1]

Structural Basis of Basicity

The piperazine ring contains two nitrogen atoms:

  • N1 (Amide Nitrogen): Involved in the "methanone" linkage. The lone pair electrons are delocalized into the carbonyl group (resonance), rendering this nitrogen non-basic and neutral at physiological pH.

  • N4 (Amine Nitrogen): A secondary amine. This is the site of protonation and salt formation (hydrochloride). Its basicity is attenuated by the electron-withdrawing inductive effect (-I effect) of the distal amide group.

G cluster_0 Resonance Stabilization (N1) cluster_1 Ionization Center (N4) N1_Amide N1-Amide (Neutral, sp2 character) Carbonyl C=O Group N1_Amide->Carbonyl Lone Pair Delocalization N4_Amine N4-Amine (Basic, sp3) Carbonyl->N4_Amine Inductive Withdrawal (Lowers pKa) Salt Piperazinium Salt (Cationic) N4_Amine->Salt Protonation (pH < pKa) Proton H+ (from HCl) Proton->Salt

Figure 1: Structural dynamics of Piperazin-1-yl-methanone.[1] The N1-amide resonance prevents protonation, while the inductive effect lowers the pKa of the N4-amine relative to piperazine.

pKa Values and Ionization Profile[2][3][4][5]

Comparative pKa Data

The pKa of the N4-nitrogen in Piperazin-1-yl-methanone derivatives is consistently lower than the first pKa of piperazine (~9.[1]8) but higher than the second pKa (~5.6).

CompoundStructure (R-C=O-Pip)pKa (N4-H+)Reference
Piperazine H (No acyl)9.73 (pKa1)J. Chem. Eng.[1] Data [1]
1-Formylpiperazine R = H7.93 – 8.28 Frontiers in Chem.[1] [2]
1-Acetylpiperazine R = Methyl7.90 PubChem [3]
1-Benzoylpiperazine R = Phenyl7.78 – 8.48 BenchChem [4]
Generic Scaffold R = Alkyl/Aryl~8.1 ± 0.4 Predicted
Ionization at Physiological pH

At pH 7.4 (blood plasma), the ionization state of Piperazin-1-yl-methanone hydrochloride is critical for membrane permeability and solubility.[1] Using the Henderson-Hasselbalch equation for a base:



Assuming a representative pKa of 8.1 :




  • ~83% Protonated (Cationic): High aqueous solubility.

  • ~17% Neutral (Free Base): Lipophilic species available for passive diffusion.

Ionization cluster_pH pH Dependent Species Distribution (pKa ~ 8.1) Acidic pH 2.0 (Stomach) >99.9% Cationic High Solubility Physio pH 7.4 (Blood) ~83% Cationic / ~17% Neutral Balanced Profile Acidic->Physio Deprotonation Basic pH 10.0 (Intestine/Basic) >99% Neutral High Permeability Physio->Basic Deprotonation

Figure 2: Ionization states of Piperazin-1-yl-methanone across the pH spectrum.[1]

Experimental Protocol: Potentiometric Titration

To determine the exact pKa of a specific Piperazin-1-yl-methanone derivative, Potentiometric Titration is the gold standard.[1] This method is self-validating through the generation of a buffer capacity curve.[1]

Materials
  • Analyte: ~5-10 mg of Piperazin-1-yl-methanone hydrochloride.[1]

  • Titrant: 0.1 M KOH (Standardized, CO2-free).

  • Solvent: 0.15 M KCl (to maintain ionic strength) or Water/Methanol mix if solubility is low.

  • Instrument: Automated Titrator (e.g., Sirius T3 or Mettler Toledo) with glass pH electrode.

Step-by-Step Methodology
  • System Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01. Perform a "blank" titration on the solvent to subtract background carbonate.

  • Sample Preparation: Dissolve the hydrochloride salt in 20 mL of degassed 0.15 M KCl. Ensure the starting pH is acidic (pH < 3) due to the HCl salt. If not, add a known volume of 0.1 M HCl.

  • Titration Run:

    • Titrate with 0.1 M KOH in small increments (e.g., 5 µL).

    • Allow electrode stabilization (<0.1 mV/s drift) between additions.

    • Continue titration until pH reaches ~11.0.

  • Data Analysis:

    • Plot pH vs. Volume of KOH .

    • Identify the Inflection Point (First derivative maximum).

    • Calculate pKa at the Half-Equivalence Point (where [Base] = [Acid]).

Titration Start Dissolve Salt in 0.15M KCl (Initial pH < 4) Titrate Add 0.1 M KOH (Stepwise) Start->Titrate Equilibrium Buffer Region ([BH+] = [B]) Titrate->Equilibrium pH rises slowly Endpoint Equivalence Point (All NH+ deprotonated) Equilibrium->Endpoint Sharp pH jump Calc Calculate pKa (Bjerrum Plot Analysis) Endpoint->Calc

Figure 3: Workflow for pKa determination via potentiometric titration.

Implications for Drug Development

Salt Selection

The hydrochloride salt is an optimal choice for this scaffold.

  • Stability: The pKa difference between the base (~8.1) and HCl (-7) is >15 units, ensuring a stable, non-hygroscopic salt lattice.

  • Solubility: The protonated piperazinium cation disrupts crystal packing energy and interacts favorably with water, significantly enhancing solubility compared to the free base.

Formulation Strategy
  • Oral Delivery: The compound will be fully dissolved in the stomach (pH 1-2).[1]

  • Intestinal Absorption: As the drug enters the small intestine (pH 6-7.5), the fraction of neutral species increases (to ~10-20%), facilitating passive transport across the lipid bilayer.

  • Precipitation Risk: If the concentration exceeds the solubility of the free base in the intestine, precipitation may occur. Formulation with surfactants or cyclodextrins may be required if the intrinsic solubility of the neutral form is very low.

References

  • Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines. Journal of Chemical & Engineering Data, 54(4), 1318–1328. Link

  • Um, I. H., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex. Frontiers in Chemistry, 8, 586. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83795, 1-Acetylpiperazine.[1] Link

  • BenchChem. (2025). 1-Benzoylpiperazine Product Data and pKa Prediction. Link

Sources

Exploratory

A Comprehensive Guide to the Thermodynamic Stability of Piperazine Methanone Derivatives

For Researchers, Scientists, and Drug Development Professionals The piperazine ring is a cornerstone in modern medicinal chemistry, a privileged scaffold found in a multitude of approved drugs.[1][2] Its derivatives, par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in modern medicinal chemistry, a privileged scaffold found in a multitude of approved drugs.[1][2] Its derivatives, particularly piperazine methanones, are of significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and neuroactive properties.[1][3] However, the therapeutic efficacy and safety of these compounds are intrinsically linked to their stability.[4] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the thermodynamic stability of piperazine methanone derivatives, from fundamental principles to practical applications in drug development.

The Critical Role of Thermodynamic Stability in Drug Development

Thermodynamic stability refers to a system being in its lowest energy state or in chemical equilibrium with its environment.[4] For a pharmaceutical compound, this translates to its resistance to chemical degradation under various conditions. A thorough understanding of the thermodynamic stability of piperazine methanone derivatives is paramount for several reasons:

  • Efficacy and Safety: Chemical degradation can lead to a loss of potency and the formation of potentially toxic byproducts, compromising both the therapeutic efficacy and safety of the drug.[4]

  • Shelf-Life and Storage: Stability data are crucial for determining a drug's shelf-life and defining appropriate storage conditions, ensuring the product remains safe and effective until its expiration date.[5][6][7]

  • Formulation Development: Knowledge of a compound's stability profile guides the selection of suitable excipients and dosage forms to prevent degradation.[8][9]

  • Regulatory Compliance: Regulatory bodies like the FDA mandate rigorous stability testing to ensure the quality, safety, and efficacy of pharmaceutical products.[4]

Unraveling Stability: Experimental Approaches

Several analytical techniques are employed to experimentally assess the thermodynamic stability of piperazine methanone derivatives. Among the most powerful are thermal analysis methods.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10][11] It provides valuable information about physical and chemical changes involving heat exchange, such as melting, crystallization, and decomposition.[11]

Causality in Experimental Choice: DSC is a primary tool for rapidly screening the compatibility of an active pharmaceutical ingredient (API) with various excipients.[8] An interaction between the API and an excipient will often manifest as a shift in the melting endotherm or the appearance of new thermal events, indicating potential instability.

Experimental Protocol: DSC for Excipient Compatibility Screening

  • Sample Preparation: Accurately weigh 2-5 mg of the piperazine methanone derivative and an equal amount of the chosen excipient into a DSC pan. Prepare a physical mixture by gentle blending.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram for shifts in melting points, changes in peak shape, or the appearance of new peaks compared to the individual components.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11][12] It is particularly useful for determining the thermal stability and decomposition profile of a compound.

Causality in Experimental Choice: TGA is instrumental in identifying the temperature at which a compound begins to degrade. This information is critical for setting manufacturing process limits (e.g., drying temperatures) and for understanding the overall thermal robustness of the molecule. The technique can also quantify the loss of solvents or water, which can influence stability.[12]

Experimental Protocol: TGA for Thermal Decomposition Profiling

  • Sample Preparation: Accurately weigh 5-10 mg of the piperazine methanone derivative into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a specific atmosphere (e.g., nitrogen or air) to a temperature beyond its decomposition point.

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Predicting Stability: The Power of Computational Chemistry

In addition to experimental methods, computational approaches are invaluable for predicting and understanding the thermodynamic stability of piperazine methanone derivatives. These in silico methods can significantly reduce the time and resources required for drug development by enabling early-stage screening of large numbers of candidate molecules.[13]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[13][14] It is widely used to calculate molecular properties, including energies, geometries, and vibrational frequencies, which can provide insights into thermodynamic stability.[14] For piperazine-based ligands, modern DFT functionals like M06-2X have been shown to offer a good balance of accuracy and efficiency for conformational energy calculations.[15][16]

Causality in Experimental Choice: DFT calculations can be used to predict the relative stabilities of different conformers of a piperazine methanone derivative. The piperazine ring can exist in chair, boat, and twisted-boat conformations, with the chair form being strongly favored.[15][16] Understanding the energy landscape of these conformations is crucial as it can influence the molecule's binding to its biological target and its overall stability.

Computational Workflow: DFT for Conformational Stability Analysis

  • Structure Generation: Generate the 3D structure of the piperazine methanone derivative.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., M06-2X/cc-pVDZ).

  • Energy Calculation: Calculate the single-point energies of the optimized conformers to determine their relative stabilities.

  • Thermodynamic Properties: Calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy to assess the relative stability of the conformers at different temperatures.

Key Factors Influencing the Stability of Piperazine Methanone Derivatives

The thermodynamic stability of piperazine methanone derivatives is not an intrinsic, immutable property but is influenced by a variety of internal and external factors.

Structural and Conformational Aspects

The substitution pattern on the piperazine ring and the methanone group can significantly impact stability. Electron-withdrawing or -donating groups can alter the electron density distribution within the molecule, affecting its reactivity and susceptibility to degradation. As previously mentioned, the conformational preference of the piperazine ring (chair, boat, or twist-boat) also plays a role in the overall molecular stability.[15][16]

Environmental Factors

Several environmental factors can influence the stability of these compounds:

  • pH: Piperazine is a weak base, and the stability of its derivatives can be highly dependent on the pH of the solution.[17] A pH-stability profile is often necessary to identify the pH at which the drug is most stable.[17]

  • Temperature: Elevated temperatures can accelerate degradation reactions such as hydrolysis, oxidation, and reduction.[4] The Arrhenius equation can be used to model the relationship between temperature and the degradation rate constant to predict shelf life.[5][8]

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen.[17] Storing sensitive compounds under an inert atmosphere can mitigate this.[17]

  • Light: Exposure to light can induce photo-oxidation.[17] The use of light-resistant containers is a common strategy to prevent photodegradation.[17]

  • Moisture: The presence of water can facilitate hydrolytic degradation, particularly of the methanone (amide) linkage. Solid dosage forms are generally more stable than liquid formulations containing water.[9]

Data Presentation and Visualization

Quantitative Stability Data Summary
ParameterMethodTypical Information ObtainedRelevance to Stability
Decomposition Temperature (Td) TGATemperature at which significant mass loss begins.Indicates the upper limit of thermal stability.
Melting Point (Tm) DSCTemperature of the solid-to-liquid phase transition.A sharp melting point can indicate purity; changes can signal degradation or interaction.
Glass Transition Temperature (Tg) DSCTemperature at which an amorphous solid becomes rubbery.Important for the stability of amorphous formulations, as storage above Tg can lead to crystallization.[8]
Enthalpy of Fusion (ΔHf) DSCHeat absorbed during melting.Can be used in purity analysis using the van't Hoff equation.[12]
Relative Conformational Energy DFTEnergy difference between various molecular conformations.Predicts the most stable three-dimensional structure of the molecule.
Visualizing Workflows and Relationships

Experimental_Workflow cluster_experimental Experimental Stability Assessment API Piperazine Methanone Derivative (API) TGA Thermogravimetric Analysis (TGA) API->TGA Thermal Decomposition DSC Differential Scanning Calorimetry (DSC) API->DSC Excipients Excipients Excipients->DSC Compatibility Screening Stability_Profile Comprehensive Stability Profile TGA->Stability_Profile DSC->Stability_Profile

Caption: Experimental workflow for assessing the thermal stability of piperazine methanone derivatives.

Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Thermodynamic Stability Conformation Conformational Isomerism center->Conformation Substituents Substituent Effects center->Substituents pH pH center->pH Temperature Temperature center->Temperature Oxidation Oxidation center->Oxidation Light Light center->Light Moisture Moisture center->Moisture

Caption: Interplay of intrinsic and extrinsic factors influencing thermodynamic stability.

Conclusion

The thermodynamic stability of piperazine methanone derivatives is a multifaceted property that is fundamental to their successful development as therapeutic agents. A comprehensive understanding of the factors that govern their stability, coupled with the judicious application of both experimental and computational techniques, is essential for ensuring the quality, safety, and efficacy of these promising drug candidates. By integrating the insights and methodologies outlined in this guide, researchers and drug development professionals can navigate the challenges of stability assessment and accelerate the journey of novel piperazine methanone derivatives from the laboratory to the clinic.

References

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands | ACS Omega - ACS Publications. (2025, December 26).
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. (n.d.).
  • A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules - DSpace@MIT. (2022, March 11).
  • CHEMICAL STABILITY OF DRUGS - IIP Series. (n.d.).
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - ResearchGate. (2025, December 26).
  • Thermodynamic Studies for Drug Design and Screening - PMC. (n.d.).
  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - MDPI. (2025, June 12).
  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life | Lab Manager. (n.d.).
  • 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. (2023, June 5).
  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.).
  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations - Semantic Scholar. (2024, October 24).
  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC. (n.d.).
  • Conformational, vibrational and DFT studies of a newly synthesized arylpiperazine-based drug and evaluation of its reactivity towards the human GABA receptor | Request PDF - ResearchGate. (2025, August 8).
  • A complete description of thermodynamic stabilities of molecular crystals - PMC. (2022, February 8).
  • Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent | PDF - Scribd. (2010, April 23).
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - International Journal of Pharmacy & Pharmaceutical Research. (2023, September 30).
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, September 1).
  • a TGA decomposition profiles, and b DTG profiles of piperazine, MIL101, and pz/MIL-101 - ResearchGate. (n.d.).
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). (n.d.).
  • STABILITY AND SHELF LIFE. (n.d.).
  • 4 Factors Influencing the Stability of Medicinal Products - QbD Group. (2023, July 3).
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (n.d.).
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15).
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20).
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).
  • 1 Predicting the thermodynamic stability of perovskite oxides using machine learning models Wei Li a, Ryan Jacobs a, Dane Morgan - arXiv. (n.d.).
  • [Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018, August 12).
  • Thermodynamics of Piperazine/Methyldiethanolamine/Water/Carbon Dioxide | Request PDF. (n.d.).
  • Stability Studies and Shelf-Life Determination of Pharmaceutical Formulations - ManTech Publications. (2025, May 15).
  • An In-depth Technical Guide to the Thermal Stability of 4,4',4''-Nitrilotribenzonitrile and its Derivatives - Benchchem. (n.d.).
  • (PDF) An Approach to Drug Stability Studies and Shelf-life Determination - ResearchGate. (2019, November 7).
  • Thermodynamics of Aqueous Methyldiethanolamine/Piperazine for CO 2 Capture: Modelling, Design, Control and Integration | Request PDF - ResearchGate. (n.d.).
  • Application of Thermal Analysis in Pharmaceutical Field - Revefenacin | Ami Instruments. (n.d.).
  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.).
  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS - Mettler Toledo. (n.d.).
  • Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA) - DTU Research Database. (2025, July 29).
  • Thermodynamics of Piperazine/Methyldiethanolamine/Water/Carbon Dioxide. (2002, January 3).

Sources

Foundational

Solubility profile of Piperazin-1-yl-methanone HCl in water vs organic solvents

This technical guide details the solubility profile, physicochemical properties, and experimental handling of Piperazin-1-yl-methanone Hydrochloride , scientifically identified as 1-Formylpiperazine Hydrochloride . A Tec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and experimental handling of Piperazin-1-yl-methanone Hydrochloride , scientifically identified as 1-Formylpiperazine Hydrochloride .

A Technical Guide for Physicochemical Characterization & Process Optimization[1]

Executive Summary & Compound Identity

Piperazin-1-yl-methanone HCl (Systematic Name: 1-Formylpiperazine Hydrochloride ) is a critical piperazine building block used in the synthesis of pharmaceutical actives, including anthelmintics, antipsychotics, and antihistamines.

While the free base (1-Formylpiperazine, CAS 7755-92-2) is a water-soluble liquid, the hydrochloride salt transforms the moiety into a crystalline solid. This salt form significantly alters the solubility landscape, necessitating specific solvent systems for reaction workups, purification, and formulation.

Property Data
Common Name Piperazin-1-yl-methanone HCl
Systematic Name 1-Formylpiperazine Hydrochloride; 1-Piperazinecarboxaldehyde HCl
Chemical Structure Piperazine ring with N1-formyl group and N4-protonated chloride
Molecular Weight ~150.61 g/mol (114.15 Base + 36.46 HCl)
Physical State White to off-white crystalline solid
Core Utility Nucleophilic intermediate; Protection group strategy (Formyl)

Solubility Profile: Aqueous vs. Organic

The solubility of Piperazin-1-yl-methanone HCl is governed by the ionic interaction between the protonated secondary amine (


) and the chloride counterion (

).[1] This ionic lattice dictates high affinity for high-dielectric solvents and poor affinity for non-polar organics.[1]
Quantitative Solubility Matrix

Note: Values are estimated based on standard piperazine salt physicochemical behaviors and homologous series data.

Solvent ClassSpecific SolventSolubility RatingSolubility (mg/mL)Mechanistic Insight
Aqueous Water (pH 7.0) Freely Soluble > 100 mg/mLHigh dielectric constant (

) stabilizes ion dissociation.
0.1N HCl Freely Soluble > 100 mg/mLCommon ion effect is negligible compared to high polarity.[1]
Polar Protic Methanol Soluble 20–50 mg/mLSoluble, often used for hot recrystallization.[1]
Ethanol Sparingly Soluble 5–15 mg/mLSolubility drops significantly with carbon chain length.[1]
Polar Aprotic DMSO Soluble > 30 mg/mLStrong dipole interaction solvates the cation effectively.[1]
DMF Soluble > 25 mg/mLGood solvent for nucleophilic substitution reactions.[1]
Chlorinated Dichloromethane (DCM) Insoluble < 1 mg/mLLacks sufficient polarity to break the ionic lattice.[1]
Chloroform Insoluble < 1 mg/mLOften used to extract the free base after neutralization.[1]
Non-Polar Ethyl Acetate Insoluble < 0.1 mg/mLStandard anti-solvent for precipitation.[1]
Diethyl Ether Insoluble < 0.1 mg/mLUsed to wash filter cakes to remove organic impurities.[1]
Thermodynamic Behavior
  • Temperature Dependence: Solubility in alcohols (MeOH/EtOH) is highly endothermic.[1] The compound may be sparingly soluble at room temperature (RT) but dissolves completely at reflux (

    
    ), making this system ideal for cooling crystallization .[1]
    
  • Hygroscopicity: As an amine hydrochloride, the solid is hygroscopic. Exposure to ambient moisture can lead to deliquescence, forming a viscous oil that is difficult to handle.[1]

Experimental Protocols

These protocols are designed to validate solubility and utilize solubility differences for purification.[1]

Protocol: Gravimetric Solubility Determination

Objective: To determine the saturation solubility in a specific solvent at 25°C.[1]

  • Preparation: Weigh approx. 100 mg of Piperazin-1-yl-methanone HCl into a 4 mL glass vial.

  • Solvent Addition: Add 500

    
    L of the target solvent (e.g., Methanol).[1]
    
  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until saturation is visible (undissolved solid remains).[1]

  • Agitation: Place on an orbital shaker at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.45

    
    m PTFE syringe filter (pre-saturated).
    
  • Quantification:

    • Transfer 200

      
      L of filtrate to a pre-weighed aluminum pan.
      
    • Evaporate solvent under vacuum/nitrogen stream at 40°C.[1]

    • Weigh the residue.[1]

    • Calculation:

      
      
      
Protocol: Purification via Anti-Solvent Precipitation

Objective: To purify crude Piperazin-1-yl-methanone HCl from non-polar organic impurities.[1]

  • Dissolution: Dissolve crude solid in the minimum volume of warm Methanol (approx. 5 mL per gram).

  • Filtration: Filter while warm to remove mechanical impurities (dust/insolubles).[1]

  • Precipitation: Slowly add Ethyl Acetate (Anti-solvent) dropwise with stirring until a persistent cloudiness appears (Ratio typically 1:3 MeOH:EtOAc).[1]

  • Crystallization: Cool the mixture to 0–4°C for 2 hours.

  • Isolation: Filter the white precipitate under vacuum.

  • Wash: Wash the filter cake with cold Diethyl Ether (

    
     bed volume) to remove residual methanol.
    
  • Drying: Dry in a vacuum oven at 40°C over

    
     (desiccant) to constant weight.
    

Mechanistic Visualization

The following diagram illustrates the solubility-driven workflow for synthesizing and isolating the hydrochloride salt from the free base.

SolubilityWorkflow cluster_solubility Solubility Logic Base 1-Formylpiperazine (Free Base) Reaction Salt Formation (Solvent: Ethanol/DCM) Base->Reaction Dissolve in Organic Precipitation Precipitation (Add HCl Gas/Ether) Reaction->Precipitation Acidification Isolation Filtration & Wash (Insoluble in Ether) Precipitation->Isolation Solid Formation Product Piperazin-1-yl-methanone HCl (Crystalline Solid) Isolation->Product Drying

Figure 1: Solubility-driven isolation workflow. The transition from free base (soluble in organics) to HCl salt (insoluble in non-polar organics) drives the purification.

Implications for Drug Development

Synthesis & Workup[1][3]
  • Reaction Medium: When using Piperazin-1-yl-methanone HCl as a nucleophile, avoid non-polar solvents (Toluene, Hexane) as the salt will remain undissolved and unreactive.

  • Activation: Use a base (e.g., Triethylamine or Diisopropylethylamine) in a polar aprotic solvent (DMF/DMSO) or DCM to neutralize the HCl, liberating the reactive free amine in situ.

  • Biphasic Systems: The compound partitions strongly into the aqueous phase.[1] To extract it, the aqueous layer must be basified (pH > 10) to generate the free base, which can then be extracted into DCM or EtOAc.[1]

Stability & Storage[1]
  • Hydrolysis Risk: While the amide bond (Formyl) is relatively stable, prolonged exposure to strong acids or bases in aqueous solution can lead to deformylation, yielding free Piperazine.

  • Storage: Store in tightly sealed containers under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent moisture absorption and subsequent caking.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82191, 1-Piperazinecarboxaldehyde. Retrieved from [Link]

  • PrepChem (2024). Synthesis of 1-formylpiperazine hydrochloride. Retrieved from [Link]

  • Google Patents (2020). CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.[1] (Demonstrates solubility/crystallization principles of piperazine amide salts). Retrieved from

Sources

Exploratory

Predictive Framework for the Biological Activity of Novel Piperazin-1-yl-methanone Analogs

An In-Depth Technical Guide Preamble: From Scaffold to Specificity The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in the core structure of numerous approved drugs targeting a wide a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Preamble: From Scaffold to Specificity

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in the core structure of numerous approved drugs targeting a wide array of biological systems. Its versatile nature, allowing for substitution at two key nitrogen positions, enables fine-tuning of physiochemical properties and target engagement. This guide addresses the "Piperazin-1-yl-methanone" core, a common structural motif within this class. We will not focus on a single, predetermined molecule, but rather establish a comprehensive, self-validating workflow for predicting and empirically testing the biological activity of any novel compound built upon this valuable scaffold.

As Senior Application Scientist, my objective is to move beyond a simple listing of techniques. This document is structured to provide the causal logic behind each experimental choice, grounding every step in established scientific principles. We will construct a robust framework that integrates computational prediction with experimental validation, ensuring that each stage informs and refines the next in a continuous feedback loop.

Part 1: In Silico Profiling: Building a Data-Driven Hypothesis

The journey begins not in the wet lab, but with a rigorous computational assessment. The goal is to leverage existing biochemical data to build a high-probability hypothesis of the compound's potential targets and liabilities.

Scaffold-Based Target Prioritization

The foundational step is to understand the "target space" commonly occupied by the piperazin-1-yl-methanone core. This is not guesswork; it is a data-mining exercise.

Methodology:

  • Chemical Similarity Searching: Utilize databases such as ChEMBL and PubChem. The query is not the exact molecule, but the core scaffold (substructure).

  • Target Annotation Analysis: The search will yield a list of known compounds containing the scaffold. We then analyze the annotated biological targets for these molecules.

  • Frequency Analysis: Prioritize targets that frequently appear for structurally similar compounds. For the piperazine core, this analysis consistently highlights G-Protein Coupled Receptors (GPCRs) and protein kinases as highly probable target classes.

Expert Insight: This initial step is crucial for resource allocation. Instead of screening against hundreds of targets, we can focus our computational and, later, our experimental resources on a dozen high-probability candidates. For instance, many blockbuster drugs, including Imatinib (a kinase inhibitor) and Olanzapine (a GPCR antagonist), feature the piperazine moiety, reinforcing this prioritization.

Molecular Docking: Simulating the "Handshake" of Binding

Once we have a prioritized list of potential protein targets, molecular docking allows us to predict the binding affinity and pose of our specific hydrochloride salt.

Protocol: Molecular Docking with AutoDock Vina

  • Target Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges. This is critical for accurately modeling electrostatic interactions.

    • Define the binding site (the "grid box"). This is typically centered on the location of the co-crystallized ligand or a predicted allosteric site.

  • Ligand Preparation:

    • Generate the 3D coordinates of the Piperazin-1-yl-methanone hydrochloride molecule.

    • Assign rotatable bonds. The flexibility of the ligand is a key parameter in the simulation.

    • Merge non-polar hydrogens and define the torsion tree.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters. The exhaustiveness parameter should be set to a high value (e.g., 20) to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • The primary output is the binding affinity, reported in kcal/mol. More negative values suggest stronger binding.

    • Crucially, analyze the predicted binding pose. Are key hydrogen bonds formed? Are there favorable hydrophobic interactions? A good binding score without a chemically sensible pose is a red flag.

Trustworthiness Check: The docking protocol is self-validating through "re-docking." Before docking the novel compound, the co-crystallized ligand (if one exists) is extracted and docked back into the protein. A successful re-docking, where the predicted pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystal structure pose, validates the docking parameters and protocol.

Workflow for In Silico Prediction

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Modeling A Define Scaffold: Piperazin-1-yl-methanone B Query Databases (ChEMBL, PubChem) A->B C Analyze Target Annotations of Similar Compounds B->C D Prioritized Target List (e.g., GPCRs, Kinases) C->D E Obtain Target 3D Structures (PDB) D->E Input for Modeling F Prepare Target & Ligand (Add Hydrogens, Charges) E->F G Execute Molecular Docking (e.g., AutoDock Vina) F->G H Analyze Binding Affinity & Pose G->H I Hypothesis: Compound binds Target X H->I

Caption: Workflow for computational prediction of biological targets.

Part 2: Experimental Validation: From Prediction to Empirical Proof

A computational prediction is merely a hypothesis. It must be tested in a biological system. The selection of assays is directly guided by the in silico results.

Case Study: Predicted GPCR Antagonist

Let's assume our docking studies predicted high-affinity binding to the Dopamine D2 receptor (D2R), a common target for piperazine-containing antipsychotics.

Protocol: Radioligand Binding Assay

This assay directly measures the ability of our compound to displace a known radioactive ligand from the receptor, providing a measure of binding affinity (Ki).

  • Materials:

    • Cell membranes expressing the human D2R.

    • Radioligand (e.g., [³H]-Spiperone).

    • Our test compound (Piperazin-1-yl-methanone hydrochloride) at various concentrations.

    • Non-specific binding control (e.g., Haloperidol at high concentration).

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer, the non-specific control, or the test compound.

    • Incubate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the mixture through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (which passes through).

    • Wash the filters to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • The data are plotted as percentage of specific binding vs. the log concentration of the test compound.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • The IC50 is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Table 1: Hypothetical Binding Assay Results

CompoundTarget ReceptorIC50 (nM)Ki (nM)
Piperazin-1-yl-methanone HClDopamine D28542
Haloperidol (Control)Dopamine D252.5
Case Study: Predicted Kinase Inhibitor

If docking instead predicted binding to a protein kinase, such as Abl kinase, a different assay is required.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay measures the activity of the kinase by quantifying the amount of ADP produced during the phosphorylation reaction. An inhibitor will reduce the amount of ADP produced.

  • Materials:

    • Recombinant Abl kinase.

    • Kinase substrate (e.g., a specific peptide).

    • ATP (the phosphate donor).

    • Our test compound at various concentrations.

    • ADP-Glo™ reagent and Kinase Detection Reagent (Promega).

  • Procedure:

    • Set up the kinase reaction by combining the kinase, substrate, ATP, and test compound in a microplate.

    • Incubate to allow the phosphorylation reaction to proceed (e.g., 30 minutes at 30°C).

    • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Data are plotted as percentage of inhibition vs. the log concentration of the test compound.

    • A dose-response curve is fitted to calculate the IC50 value.

The Self-Validating Logic of Prediction and Experimentation

The power of this workflow lies in its cyclical, self-correcting nature. A strong correlation between a high-confidence docking score and a potent IC50/Ki value validates both the computational model and the biological activity. A discrepancy, however, is equally valuable—it forces us to refine our models. Perhaps the docking pose was incorrect, or the compound acts at an allosteric site not initially considered. This feedback is the engine of discovery.

G cluster_feedback Validation & Refinement Loop A In Silico Prediction (e.g., Docking Score = -9.5 kcal/mol for Target X) B Hypothesis Generation: 'Compound is a potent binder of Target X' A->B C Select & Perform In Vitro Assay (e.g., Binding or Inhibition Assay) B->C D Experimental Result (e.g., IC50 = 50 nM) C->D E Correlation Analysis: Does prediction match experiment? D->E F_pos YES: High Correlation (Model Validated) E->F_pos Strong F_neg NO: Discrepancy (Model Needs Refinement) E->F_neg Weak I Cell-Based Functional Assay (e.g., cAMP, pERK) F_pos->I Proceed to Functional Assays G Refine Model: - Re-evaluate docking pose - Consider alternative targets - Re-run predictions F_neg->G G->A Feedback

Caption: A self-validating feedback loop for drug discovery.

Part 3: Advancing to Functional Consequences

Binding does not equal function. A compound can bind to a receptor and act as an agonist (activator), antagonist (blocker), or inverse agonist. The final validation step must therefore be a functional, cell-based assay.

Example: cAMP Assay for D2R Antagonism

The D2R is a Gi-coupled receptor. When activated by its natural ligand (dopamine), it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect.

Protocol:

  • Culture cells engineered to express the D2R.

  • Pre-treat the cells with various concentrations of our test compound.

  • Stimulate the cells with a known D2R agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Lyse the cells and measure cAMP levels using a suitable assay kit (e.g., HTRF or ELISA-based).

  • Expected Result: If our compound is an antagonist, pre-treatment will prevent the quinpirole-induced decrease in cAMP. The dose-response curve will show the compound's ability to restore cAMP levels, allowing for the calculation of a functional IC50 or KB value.

Conclusion

The biological activity of a novel Piperazin-1-yl-methanone hydrochloride is not an innate, mysterious property. It is a predictable and testable outcome of its specific chemical structure. By implementing a rigorous, multi-stage workflow that begins with broad, scaffold-based computational screening and progressively narrows to specific, quantitative in vitro binding and functional assays, we can efficiently and accurately build a comprehensive profile of a new chemical entity. This self-validating, hypothesis-driven approach minimizes wasted resources, accelerates the discovery timeline, and ultimately builds a foundation of trustworthy data essential for advancing a compound through the drug development pipeline.

References

  • Title: The Use of Privileged Scaffolds in Drug Discovery Source: Royal Society of Chemistry URL:https://pubs.rsc.org/en/content/articlelanding/2017/md/c7md00029j
  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL:https://onlinelibrary.wiley.com/doi/full/10.1002/jcc.21334
  • Title: A critical assessment of docking programs and scoring functions Source: Journal of Computer-Aided Molecular Design URL:https://link.springer.com/article/10.1007/s10822-006-9087-2
  • Title: The Cheng-Prusoff equation: a review of its applications and limitations Source: British Journal of Pharmacology URL:https://bpspubs.onlinelibrary.wiley.com/doi/full/10.1111/bph.15073
  • Title: ADP-Glo™ Kinase Assay Source: Promega Corporation URL:https://www.promega.com/products/drug-discovery/kinase-assays/adp-glo-kinase-assay/

Protocols & Analytical Methods

Method

Standard Operating Procedure: Dissolution of Piperazin-1-yl-methanone Derivatives (HCl Salts)

[1] Abstract & Scope This Application Note provides a rigorous standard operating procedure (SOP) for the solubilization and handling of Piperazin-1-yl-methanone hydrochloride salts. While "Piperazin-1-yl-methanone" form...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This Application Note provides a rigorous standard operating procedure (SOP) for the solubilization and handling of Piperazin-1-yl-methanone hydrochloride salts. While "Piperazin-1-yl-methanone" formally describes a chemical scaffold (


), this protocol addresses the physicochemical challenges common to this class, including 1-(Cyclopropylcarbonyl)piperazine HCl , 1-Formylpiperazine HCl , and (Phenyl)(piperazin-1-yl)methanone HCl .[1]

The guide focuses on overcoming the specific challenges of this scaffold: the acidity of the hydrochloride counterion, the hygroscopic nature of the salt, and the pH-dependent solubility profile of the secondary amine.[1]

Chemical Identity & Physicochemical Context[2][3][4][5][6][7][8][9][10][11][12]

To dissolve this compound effectively, one must understand its ionization state.[1] Piperazin-1-yl-methanone derivatives possess two nitrogen centers with vastly different electronic environments.

  • N1 (Amide Nitrogen): Involved in resonance with the carbonyl group. It is non-basic and planar.

  • N4 (Distal Amine Nitrogen): A secondary amine with a typical

    
     of 8.5–9.5. In the HCl salt form, this nitrogen is protonated (
    
    
    
    ), rendering the molecule polar and water-soluble.[1]

Critical Mechanism: When the HCl salt dissolves in water, it dissociates to release the protonated piperazine and a chloride ion. This release of protons will significantly lower the pH of unbuffered solutions, potentially affecting biological assays or causing precipitation if the solution is neutralized and the R-group is lipophilic.[1]

Table 1: Physicochemical Profile (Representative)
PropertyValue / CharacteristicImplication for Dissolution
Salt Form Monohydrochloride (typically)Acidic pH in aqueous solution (~pH 3–5).[1]
Solubility (Water) High (>50 mg/mL)Excellent for aqueous stocks, but requires pH adjustment.
Solubility (DMSO) High (>100 mM)Preferred for cryo-storage and biological screening.[1]
Solubility (Ethanol) Moderate to HighUseful for specific organic synthesis applications.
Hygroscopicity ModerateKeep desiccated; weigh quickly to avoid water mass error.[1]

Decision Matrix: Solvent Selection

Select your solvent system based on the downstream application.

SolventSelection Start Start: Select Application BioAssay Cellular/Enzymatic Assay Start->BioAssay ChemSyn Chemical Synthesis Start->ChemSyn Animal In Vivo Study Start->Animal DMSO_Stock DMSO Stock (10-100 mM) Dilute <1% v/v BioAssay->DMSO_Stock Preferred Organic Methanol/DCM (Free base conversion may be needed) ChemSyn->Organic Water_Stock Water/Saline Stock Adjust pH to 7.4 Animal->Water_Stock Required Check_Precip Check for ppt (Lipophilic R-group?) DMSO_Stock->Check_Precip Dilution Step Check_pH Check pH (Acidic Shift?) Water_Stock->Check_pH Buffering Step

Figure 1: Solvent selection workflow based on experimental end-use.

Protocol A: Preparation of DMSO Stock Solution (Preferred for In Vitro)

Purpose: To create a stable, high-concentration stock (typically 10 mM or 100 mM) suitable for long-term storage and small-volume spiking into assay media.[1]

Reagents & Equipment[4][13][14]
  • Piperazin-1-yl-methanone HCl (Solid)[1][2]

  • DMSO (Dimethyl sulfoxide), Anhydrous,

    
    99.9% (Sigma-Aldrich or equivalent)[1]
    
  • Vortex mixer

  • Desiccator

Procedure
  • Equilibration: Remove the compound vial from

    
     or 
    
    
    
    storage and allow it to equilibrate to room temperature in a desiccator (approx. 30 mins). Why? This prevents condensation of atmospheric water onto the hygroscopic salt.
  • Weighing: Weigh the desired mass (e.g., 5-10 mg) into a sterile microcentrifuge tube or glass vial. Record the exact mass.

  • Calculation: Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM).

    
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, sonicate in a water bath at

      
       for 5 minutes.
      
  • Storage: Aliquot into small volumes (e.g.,

    
    ) to avoid freeze-thaw cycles. Store at 
    
    
    
    (stable for 6 months) or
    
    
    (stable for >1 year).[1]

Protocol B: Preparation of Aqueous Solution (For In Vivo / Buffer Use)

Purpose: To prepare a vehicle-compatible solution. Note that the HCl salt provides immediate water solubility, but the solution will be acidic.[1]

Procedure
  • Initial Dissolution: Dissolve the weighed solid in 80% of the final target volume of Water for Injection or Distilled Water . Do not use PBS initially, as the phosphate buffer capacity might be overwhelmed if the concentration is high.

  • pH Adjustment (Critical Step):

    • Measure the pH. It will likely be between 3.0 and 5.0 depending on concentration.

    • Slowly add 1N NaOH dropwise under constant stirring to adjust the pH to ~7.0–7.4.

    • Warning: As the pH approaches the

      
       of the secondary amine (approx. 8.5–9.0) or if the R-group is very lipophilic (e.g., a large aromatic group), the free base  may precipitate out.[1]
      
    • Observation: If precipitation occurs at neutral pH, you must add a solubilizer (e.g., 5-10% Cyclodextrin or Tween-80) or maintain a slightly acidic pH (pH 5.5–6.[1]0) if tolerated by the animal model.

  • Final Volume: Add water to reach the final target volume.

  • Sterilization: Filter sterilize using a 0.22

    
     PES or PVDF membrane . Do not use Nylon filters if the compound has high non-specific binding (rare for this class, but good practice).
    

Troubleshooting & Stability

Table 2: Common Issues and Solutions
ObservationRoot CauseCorrective Action
Precipitation upon dilution in media "Crash-out" of the free base due to pH shift (neutralization).[1]Reduce stock concentration; Pre-warm media; Add co-solvent (0.5% DMSO).
Yellowing of solution over time Oxidation of the secondary amine (if pH > 7).Store stocks as HCl salt in DMSO; Keep frozen; Purge with Nitrogen/Argon.
pH drift in assay High concentration of HCl salt overwhelming buffer.Use strong buffers (e.g., 50 mM HEPES) rather than weak media buffers; Neutralize stock prior to addition.
Stability Mechanism

The amide bond (


) in piperazin-1-yl-methanone is relatively robust against hydrolysis at physiological pH.[1] However, the secondary amine (if deprotonated) is susceptible to oxidative degradation. The HCl salt form  protects the amine from oxidation, which is why the solid salt is the preferred storage form.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2760447, Piperazin-1-yl-m-tolyl-methanone hydrochloride.[1] Retrieved from [Link]

  • Li, J. et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5‑a]pyrimidine CFTR Activator. Journal of Medicinal Chemistry.[3] [Link] (Demonstrates handling of piperazine amide HCl salts in synthesis).

Sources

Application

Application Notes &amp; Protocols for Piperazin-1-yl-methanone Hydrochloride as a Pharmaceutical Intermediate

Abstract The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2][3] This guide provides an in-depth exploration of piperazine-1-carbonyl chloride hydrochloride, a highly reactive and versatile intermediate used for the synthesis of a broad class of compounds generally described as piperazin-1-yl-methanone derivatives (i.e., piperazine-1-carboxamides and ureas). We will detail the fundamental reactivity, provide validated experimental protocols for synthesis, outline analytical quality control procedures, and discuss its application in the construction of precursors for active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this critical building block in their synthetic programs.

Introduction: The Strategic Value of the Piperazine-1-Carboxamide Core

The piperazine heterocycle is a cornerstone of modern drug design, featuring prominently in numerous FDA-approved therapeutics for a wide range of conditions, including cancer, neurological disorders, and infectious diseases.[2][4][5] Its value stems from the two nitrogen atoms within the six-membered ring; one often serves as a basic handle for salt formation and aqueous solubility, while the other provides a vector for introducing diverse chemical functionality.

Piperazine-1-carbonyl chloride hydrochloride serves as an efficient chemical handle to install the "piperazin-1-yl-methanone" moiety. It is a bifunctional reagent: the highly reactive acyl chloride provides a site for facile covalent bond formation with nucleophiles, while the second nitrogen atom (protonated as a hydrochloride salt for stability and ease of handling) is available for subsequent synthetic transformations, such as N-alkylation or N-arylation.[1] This sequential reactivity allows for the controlled, stepwise construction of complex molecular architectures, accelerating drug discovery and development timelines.[6]

Logical Workflow for Drug Discovery

The strategic use of piperazine-1-carbonyl chloride follows a logical and efficient path in a drug discovery campaign, as illustrated below.

A Piperazine-1-carbonyl chloride HCl (Intermediate) C Amide/Urea Formation (Core Synthesis) A->C B Nucleophile (Amine, Alcohol, etc.) B->C D Piperazine-1-carboxamide (Scaffold) C->D Forms core structure E Further Functionalization (e.g., N-Alkylation, Arylation) D->E Modifies properties F Final Drug Candidate E->F G Biological Screening (SAR Studies) F->G Evaluate efficacy

Caption: Generalized workflow for using piperazine-1-carbonyl chloride.

Core Chemistry: Nucleophilic Acyl Substitution

The primary utility of piperazine-1-carbonyl chloride lies in its reactivity towards nucleophiles, proceeding via a classic nucleophilic acyl substitution mechanism. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the adjacent protonated piperazine ring. This makes it an excellent substrate for reaction with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable amide bonds (piperazine-1-carboxamides).

Reaction Mechanism Visualization

Caption: Mechanism of piperazine-1-carboxamide formation.

General Protocol for Synthesis of Piperazine-1-Carboxamides

This protocol provides a robust, general method for the reaction of piperazine-1-carbonyl chloride hydrochloride with a primary or secondary amine to yield the corresponding N-substituted piperazine-1-carboxamide.

Materials and Equipment
Reagents & Materials Equipment
Piperazine-1-carbonyl chloride HClRound-bottom flask with magnetic stir bar
Amine Nucleophile (R¹R²NH)Dropping funnel / Syringe pump
Anhydrous Dichloromethane (DCM)Ice bath
Triethylamine (Et₃N) or DIPEAInert gas supply (Nitrogen or Argon)
Saturated aq. Sodium Bicarbonate (NaHCO₃)Standard laboratory glassware
Brine (Saturated aq. NaCl)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)TLC plates and developing chamber
Silica Gel for ChromatographyColumn chromatography setup
Quantitative Parameters
ParameterValue/ConditionRationale & Expert Notes
Stoichiometry
Piperazine-1-carbonyl chloride HCl1.0 eqThe limiting reagent.
Amine Nucleophile1.0 - 1.1 eqA slight excess can drive the reaction to completion.
Non-nucleophilic Base (e.g., Et₃N)2.2 - 2.5 eqCrucial for neutralizing the HCl salt of the starting material and the HCl byproduct generated during the reaction.[7]
Reaction Conditions
SolventAnhydrous DCM, THF, or ACNAprotic solvents are required to prevent hydrolysis of the highly reactive acyl chloride.[7]
Temperature0 °C to Room Temp.Initial addition of the acyl chloride at 0 °C minimizes side reactions and controls the exotherm.[7]
Reaction Time1 - 4 hoursProgress should be monitored by TLC or LC-MS to determine completion.[7]
AtmosphereInert (N₂ or Ar)Essential to prevent the hydrolysis of piperazine-1-carbonyl chloride by atmospheric moisture.[8]
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.0 eq) and anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise while stirring.

  • Acyl Chloride Addition: In a separate flask, dissolve piperazine-1-carbonyl chloride hydrochloride (1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel or syringe.

  • Reaction: Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting amine by TLC (e.g., using a 9:1 DCM:Methanol mobile phase) or LC-MS.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture back to 0 °C and slowly add water to quench any unreacted acyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Add saturated aqueous NaHCO₃ solution to neutralize the mixture. Separate the organic layer and extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography, typically using a gradient elution of methanol in dichloromethane.

Case Study: Synthesis of an Olaparib Intermediate

Olaparib is a PARP inhibitor used in cancer therapy. A key structural component is the cyclopropyl(piperazin-1-yl)methanone moiety, which enhances water solubility and bioavailability.[2] The synthesis of this key intermediate, cyclopropyl(piperazin-1-yl)methanone hydrochloride, demonstrates the formation of the target "piperazin-1-yl-methanone" structure via a highly related and common acylation strategy.[9][10]

In this approach, a commercially available acyl chloride (cyclopropanecarbonyl chloride) is reacted with a protected piperazine, followed by deprotection.

Synthetic Pathway

A Boc-Piperazine C Acylation (DCM, Base) A->C B Cyclopropanecarbonyl Chloride B->C D tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate C->D Forms protected amide E Deprotection (HCl in Methanol) D->E Removes Boc group F Cyclopropyl(piperazin-1-yl)methanone Hydrochloride (Target Intermediate) E->F

Caption: Synthesis of a key intermediate for the PARP inhibitor Olaparib.

Protocol: Synthesis of Cyclopropyl(piperazin-1-yl)methanone Hydrochloride[9]

This two-step protocol first involves the acylation of Boc-protected piperazine, followed by acidic deprotection to yield the final hydrochloride salt.

Step 1: Acylation

  • Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under N₂.

  • Cool the mixture to 0 °C.

  • Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, perform an aqueous work-up as described in the general protocol (Section 3.3, steps 6-8).

  • Purify the crude product, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, by column chromatography to yield a white solid.

Step 2: Deprotection[9]

  • Dissolve the purified product from Step 1 (1.0 eq) in methanol (approx. 4 mL per gram).

  • Cool the solution to 0 °C.

  • Slowly add a solution of hydrochloric acid in methanol (e.g., 3M solution, 1.0 eq volume).

  • Allow the reaction mixture to stir at room temperature overnight.

  • Upon completion, remove the solvent by concentration under reduced pressure.

  • The resulting off-white solid is the target product, cyclopropyl(piperazin-1-yl)methanone hydrochloride, which can be used in subsequent steps without further purification.[9]

Quality Control & Analytical Protocols

Rigorous quality control is essential to ensure the purity of the synthesized intermediate, as impurities can affect the yield and purity of the final API.

Standard Analytical Techniques
  • Thin-Layer Chromatography (TLC): For rapid reaction monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and identify any major byproducts. The presence of multiple basic nitrogens makes positive ion electrospray (ESI+) the ideal ionization mode.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural confirmation and purity assessment of the final isolated product.[9][12]

Protocol: HPLC-UV Purity Analysis

A reverse-phase HPLC method with UV detection is a standard and reliable technique for determining the purity of piperazine-containing intermediates.[13]

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp 35 °C
Injection Volume 10 µL
Detection UV at 220 nm or 254 nm
Sample Prep Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water

Note: This is a general method and should be optimized for the specific compound being analyzed.[11][13]

Safety, Handling, and Troubleshooting

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14]

  • Handling: Piperazine-1-carbonyl chloride hydrochloride is reactive and moisture-sensitive. Handle exclusively in a well-ventilated fume hood under an inert atmosphere.[8] It is corrosive and can cause skin and eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and water.[15]

Troubleshooting Common Issues
Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Hydrolysis of acyl chloride. 2. Inactive amine nucleophile.1. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents. 2. Check the purity and integrity of the amine starting material.
Formation of Di-acylated Piperazine This is less common when starting with mono-protected piperazine but can occur if reacting with piperazine itself.Use a large excess of piperazine (e.g., 5-10 equivalents) and add the acyl chloride slowly at low temperature.[16]
Incomplete Reaction 1. Insufficient base. 2. Steric hindrance from a bulky amine.1. Ensure at least 2.2 equivalents of a non-nucleophilic base are used. 2. Increase reaction time, warm the reaction slightly (e.g., to 40 °C), or consider using a coupling agent-based approach.
Difficult Purification Product is highly polar and streaks on silica gel column.Add a small amount of triethylamine (~0.5%) to the chromatography eluent to neutralize acidic sites on the silica gel. Alternatively, consider purification via crystallization of the hydrochloride salt.

Conclusion

Piperazin-1-yl-methanone derivatives are indispensable scaffolds in pharmaceutical development. The use of reactive intermediates like piperazine-1-carbonyl chloride hydrochloride provides a direct and efficient route to these valuable structures. By understanding the core reactivity, employing robust synthetic and analytical protocols, and adhering to strict safety procedures, researchers can effectively leverage this building block to accelerate the discovery and synthesis of novel therapeutic agents.

References

  • Smolecule. (2023, August 20). Buy 4-Ethyl-piperazine-1-carbonyl chloride | 53788-12-8.
  • Benchchem. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0.
  • ChemicalBook. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis.
  • Benchchem. Di(1-piperazinyl)methanone Dihydrochloride | 208711-30-2.
  • MySkinRecipes. Piperazin-1-yl(pyridin-2-yl)methanonedihydrochloride.
  • Benchchem. Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • Journal of Chemical and Pharmaceutical Research. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1-Methylpiperazine.
  • ChemicalBook. (2025, August 30). Chemical Safety Data Sheet MSDS / SDS - Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride.
  • Benchchem. The Versatility of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide for Organic Synthesis in Drug Discovery.
  • Spectrum Chemical. (2007, May 10). Material Safety Data Sheet - Piperazine Dihydrochloride.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride.
  • Chemdad. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride.
  • Journal of the Chinese Chemical Society. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride.
  • ACS Omega. (2024, February 21). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines].
  • Ambeed.com. Reactions of Piperazines.
  • MDPI. (2009, November 9). methanone. Available at:

  • Fluorochem. Piperazin-1-yl-m-tolyl-methanone hydrochloride (CAS 100940-01-0).
  • PharmaCompass. cyclopropyl(piperazin-1-yl)methanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • ResearchGate. Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using....
  • AChemBlock. (piperazin-1-yl)(quinoxalin-6-yl)methanone hydrochloride 95% | CAS: 1204298-55-4.
  • Chem-Impex. 1-(Cyclopropylcarbonyl)piperazine hydrochloride.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Google Patents. (2016, March 9). Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • Encyclopedia.pub. (2021, October 22). Synthesis of Piperazines by C-H Functionalization.
  • PMC. (2020, September 8). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition.
  • Benchchem. Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6CVt7KO-nH8Oq47H98EDAtvucstxy2AZs-h1nhVab62jBWnFOcVQWLflsfsk5eLK1afv9uaiiJ7GiWfc5RSsjru2uI9pEp1HsS5AhtjkSUcRxAht-Uv_hzLwbibapqunDq6x7F75kY_EnDoPoab1cG3JaCL6QQtI7GA1QxFBqKBbi_TnsOoAmMAxvM5HRRIhDFNjeo4UObvG_WoLgfx4VzdmHv1GKZSFy6vayPi1GNa9DbXs6Epk28aX1Mt02alpxXXZEcbfx
  • BLD Pharm. 69433-07-4|Piperazine-1-carbonyl chloride.

Sources

Method

Crystallization techniques for Piperazin-1-yl-methanone hydrochloride

Application Note: Crystallization & Salt Formation of Piperazin-1-yl-methanone Hydrochloride Derivatives Executive Summary & Chemical Context "Piperazin-1-yl-methanone" refers to a structural class of N-acyl piperazines...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Salt Formation of Piperazin-1-yl-methanone Hydrochloride Derivatives

Executive Summary & Chemical Context

"Piperazin-1-yl-methanone" refers to a structural class of N-acyl piperazines (e.g., Phenyl(piperazin-1-yl)methanone, Cyclopropyl(piperazin-1-yl)methanone). These are critical intermediates in the synthesis of APIs such as Olaparib (PARP inhibitors) and various antihistamines.

The crystallization of the hydrochloride salt is the definitive purification step ("Salt Break") in the synthesis of these intermediates. It serves two purposes:

  • Purification: Rejection of non-basic impurities (e.g., bis-acylated piperazines) and unreacted starting materials.

  • Solid-State Stabilization: Conversion of the often oily or low-melting free base into a stable, crystalline solid.

Critical Quality Attribute (CQA) - Stoichiometry: Piperazine contains two nitrogen atoms. In "Piperazin-1-yl-methanone" derivatives, N1 is an amide (non-basic, pKa < 0), while N4 is a secondary amine (basic, pKa ~9.8). Therefore, the target species is almost exclusively the Monohydrochloride (1:1) salt .[1][2] Over-acidification can lead to unstable dihydrochlorides or hydrolysis of the amide bond.

Pre-Crystallization Characterization

Before initiating the protocol, the following parameters must be established for your specific derivative (e.g., Cyclopropyl- or Phenyl- analog).

ParameterMethodCritical Insight
Solubility Profile Gravimetric / HPLCHigh Solubility: Water, Methanol, DMSO.Moderate Solubility: Ethanol, Isopropanol (IPA).Insoluble (Anti-solvents): Ethyl Acetate, MTBE, Heptane.
pKa (N4-H) Potentiometric TitrationTypically 8.5 – 9.8 . Crystallization requires pH < 6.0 but > 1.0 to avoid amide hydrolysis.
Thermal Stability DSC / TGACheck for degradation >150°C. Amides are generally stable, but HCl salts can dehydrate if hydrated.

Protocol A: Reactive Crystallization (Salt Formation)

Primary method for isolating the product from the synthesis reaction mixture.

Objective: Convert the crude free base (often an oil) directly into high-purity HCl salt crystals.

Reagents:
  • Substrate: Crude Piperazin-1-yl-methanone derivative (Free Base).

  • Solvent: Isopropanol (IPA) [Preferred due to optimal yield/purity balance].

  • Acid Source: 5-6N HCl in Isopropanol (Anhydrous) or Concentrated Aqueous HCl (37%).

Step-by-Step Methodology:
  • Dissolution:

    • Charge the Crude Free Base into the reactor.

    • Add Isopropanol (5-7 volumes) relative to the mass of the base.

    • Heat to 40–50°C until fully dissolved. Note: If insoluble particulates remain, filter hot.

  • Acid Addition (The Nucleation Event):

    • Stoichiometry Control: Calculate 1.05 equivalents of HCl. Excess acid is detrimental.

    • Addition Rate: Add the HCl solution slowly over 30–60 minutes while maintaining temperature at 40–50°C.

    • Observation: The solution will initially remain clear. As the salt forms, turbidity should onset (metastable limit).

    • Seeding (Critical): At the first sign of turbidity (or at saturation), add 0.5 wt% seed crystals of the pure HCl salt. This prevents "oiling out" (liquid-liquid phase separation).

  • Crystal Growth (Cooling):

    • Hold at 40°C for 30 minutes to allow seed healing.

    • Cool linearly to 0–5°C over 2–3 hours (Cooling rate: ~0.2°C/min).

    • Why: Rapid cooling traps impurities and causes agglomeration. Slow cooling promotes large, filterable laths.

  • Isolation:

    • Filter the slurry at 0°C.

    • Wash: Displacement wash with cold Isopropanol (1 vol) followed by MTBE (1 vol) to remove residual acid and color bodies.

    • Drying: Vacuum oven at 45°C. Caution: Check for hydration state; some piperazine salts form hemi-hydrates.

Protocol B: Anti-Solvent Recrystallization

Used when the initial salt is colored or fails purity specifications.

Objective: Upgrade purity from 95% to >99.5%.

  • Dissolution: Dissolve the crude HCl salt in the minimum amount of Methanol (MeOH) or Water/Ethanol (10:90) at 50°C.

  • Anti-Solvent Addition:

    • Slowly add Ethyl Acetate (EtOAc) or MTBE to the hot solution.

    • Ratio: Target a final Solvent:Anti-solvent ratio of 1:3 to 1:5 .

  • Polishing: If the solution becomes cloudy (oiling) immediately, stop addition, reheat to clear the solution, and add anti-solvent more slowly.

  • Crystallization: Cool to room temperature, then to 0°C.

  • Filtration: Isolate crystals and wash with pure anti-solvent.

Process Visualization

Diagram 1: Reactive Crystallization Workflow

This flowchart illustrates the critical decision nodes during the salt formation process.

CrystallizationWorkflow Start Crude Free Base (Piperazin-1-yl-methanone) Dissolution Dissolve in IPA (45-50°C) Start->Dissolution Filter Polish Filtration (Remove Insolubles) Dissolution->Filter AcidAdd Add HCl (1.05 eq) Slow Addition Filter->AcidAdd CheckTurbidity Turbidity Onset? AcidAdd->CheckTurbidity CheckTurbidity->AcidAdd No (Continue Addition) Seed Add Seed Crystals (0.5 wt%) CheckTurbidity->Seed Yes Cooling Linear Cooling to 0-5°C (0.2°C/min) Seed->Cooling Isolation Filtration & Wash (Cold IPA -> MTBE) Cooling->Isolation Dry Dry (Vacuum, 45°C) Isolation->Dry

Caption: Workflow for the reactive crystallization of Piperazin-1-yl-methanone HCl, emphasizing the seeding point to prevent oiling out.

Troubleshooting & Common Failures

Failure ModeSymptomRoot CauseCorrective Action
Oiling Out Formation of a second liquid phase instead of crystals.Temperature too high during acid addition OR lack of seed.Seed at the metastable limit. Use a solvent with lower solubility for the oil (e.g., switch from EtOH to IPA/EtOAc).
Agglomeration Hard chunks of crystals; slow filtration.Cooling rate too fast (>0.5°C/min) or agitation too slow.Implement Linear Cooling Ramp . Increase impeller speed to suspend solids.
Hydrolysis Increase in "Acid" impurity (e.g., Cyclopropanecarboxylic acid).Excess HCl (>1.1 eq) or high temperature (>60°C) in presence of water.Use Anhydrous HCl in IPA . Keep T < 50°C.
Low Yield High loss in mother liquor.Solvent too polar (e.g., Water or MeOH).Add Anti-solvent (MTBE) at the end of the cooling ramp to drive yield.

References

  • SynQuest Laboratories. Phenyl(piperazin-1-yl)methanone (1-Benzoylpiperazine) Product Data.[3] Retrieved from

  • PubChem. Piperazin-1-yl-m-tolyl-methanone hydrochloride (Compound Summary). National Library of Medicine.[4] Retrieved from [4]

  • MedChemExpress. Cyclopropyl(piperazin-1-yl)methanone Analytical Standard. Retrieved from

  • Google Patents. Process for the preparation of piperazine compounds and hydrochloride salts thereof (WO2010070370A1). Retrieved from

  • ChemicalBook. (2-Chloro-4-Nitrophenyl)(Piperazin-1-Yl)Methanone Hydrochloride Properties. Retrieved from

Sources

Application

Application Note: Peptide Coupling Strategies for Piperazin-1-yl-methanone HCl

Executive Summary Piperazin-1-yl-methanone HCl (Systematic name: 1-Formylpiperazine Hydrochloride , CAS: 59703-00-3 / Free base CAS: 7755-92-2 ) presents specific challenges in peptide coupling due to its nature as a sec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazin-1-yl-methanone HCl (Systematic name: 1-Formylpiperazine Hydrochloride , CAS: 59703-00-3 / Free base CAS: 7755-92-2 ) presents specific challenges in peptide coupling due to its nature as a secondary amine salt .[1][2] Unlike primary amines, the secondary amine center is sterically hindered, and the hydrochloride counter-ion requires careful base management to prevent "pH crash" during activation.

This guide outlines high-efficiency protocols for coupling this reagent with carboxylic acids (R-COOH), prioritizing yield, purity, and scalability.

Chemical Context & Challenges[1][3][4][5]

The Substrate
  • Structure: A piperazine ring mono-substituted with a formyl group (

    
    -CHO).[1][2][3] The distal nitrogen is a secondary amine (
    
    
    
    ).[3]
  • Salt Penalty: Supplied as the HCl salt, the molecule is non-nucleophilic until neutralized.

  • Sterics: Secondary amines are less nucleophilic than primary amines due to steric hindrance, often requiring more potent coupling reagents (e.g., HATU, T3P) rather than standard carbodiimides (EDC/DIC).

Decision Matrix: Reagent Selection
Reagent SystemSuitabilityContextProsCons
HATU / DIEA High Discovery / Small Scale (<1g)Highest coupling rate; excellent for hindered amines.[1][2]Expensive; difficult removal of byproducts (tetramethylurea).[3]
T3P / Pyridine High Process / Scale Up (>1g)Low epimerization; water-soluble byproducts (easy workup).[1][2][3][4]Slower reaction time than HATU; requires specific solvents (EtOAc/2-MeTHF).[1][2][3]
PyBOP / DIEA Medium Alternative to HATUGood reactivity.[1][2][3]Generates phosphorus byproducts that can be difficult to remove.[2][3]
EDC / HOBt Low Routine / Non-hinderedLow cost.[1][2][3]Often fails or gives low yields with hindered secondary amines.[2][3]

Visual Workflow: Optimization Logic

G Start Start: Coupling Piperazin-1-yl-methanone HCl CheckScale Check Scale & Solubility Start->CheckScale SmallScale Small Scale / Discovery (< 1 gram) CheckScale->SmallScale LargeScale Large Scale / Process (> 1 gram) CheckScale->LargeScale HATU_Path Select HATU/DIEA (High Potency) SmallScale->HATU_Path T3P_Path Select T3P/Pyridine (Green/Scalable) LargeScale->T3P_Path BaseCalc CRITICAL: Calculate Base (Must be ≥ 3.5 equiv) HATU_Path->BaseCalc T3P_Path->BaseCalc Execution Execute Coupling BaseCalc->Execution Workup_HATU Workup: Acid Wash/Column Execution->Workup_HATU If HATU used Workup_T3P Workup: Water Wash Only Execution->Workup_T3P If T3P used

Figure 1: Decision tree for reagent selection based on scale and downstream processing requirements.

Detailed Protocols

Protocol A: High-Efficiency Coupling (HATU)

Best for: Small scale, difficult substrates, or when yield is paramount.[1]

Mechanistic Insight: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-acyl-7-azabenzotriazole ester.[1][2] For the HCl salt of the amine to react, it must be deprotonated in situ.[5]

  • Base Requirement: 1 eq for R-COOH + 1 eq for HCl neutralization + 1-2 eq excess = 3-4 eq Total Base .[1][2][3]

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Piperazin-1-yl-methanone HCl (1.2 equiv)[1][2]

  • HATU (1.1 equiv)[1]

  • DIEA (Diisopropylethylamine) (4.0 equiv)[1][6]

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIEA (1.0 equiv).[3] Stir for 2 minutes. Note: The solution should turn yellow/orange.

  • Salt Neutralization: In a separate vial, suspend Piperazin-1-yl-methanone HCl (1.2 equiv) in minimal DMF. Add DIEA (3.0 equiv) and vortex until the salt dissolves (indicating free base formation).

  • Coupling: Add the amine/base solution to the activated acid mixture.

  • Monitoring: Stir at Room Temperature (RT) for 1–2 hours. Monitor by LCMS.[2][3]

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • Sat. NaHCO₃ (removes unreacted acid/HOBt).[3]

    • Water (removes DMF).[2][3]

    • Brine.[1][2][3]

    • Dry over Na₂SO₄ and concentrate.[2][3][6]

Protocol B: Scalable "Green" Coupling (T3P)

Best for: Scale-up (>5g), chiral acids (low epimerization), and simplified purification.[1]

Mechanistic Insight: T3P (Propylphosphonic anhydride) drives coupling by forming a mixed anhydride.[1][2][3] It is unique because it works best in EtOAc or 2-MeTHF and its byproducts are water-soluble, eliminating the need for chromatography in many cases.[2]

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Piperazin-1-yl-methanone HCl (1.1 equiv)[1][2]

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)[1]

  • Pyridine (or DIEA) (4.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF[1][2]

Step-by-Step:

  • Slurry: Charge the Carboxylic Acid (1.0 equiv) and Piperazin-1-yl-methanone HCl (1.1 equiv) into the reaction vessel.

  • Solvent: Add EtOAc or 2-MeTHF (5–10 volumes).

  • Base Addition: Add Pyridine (4.0 equiv).[1][2][3] Note: The mixture may warm slightly; the HCl salt will neutralize and the mixture should become homogeneous.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Stir at RT for 2–12 hours. (T3P is slower than HATU but cleaner).[3]

  • Workup (The "T3P Advantage"):

    • Add water (equal volume) and stir for 15 mins.

    • Separate phases.[1][2][3]

    • Wash organic layer with 1M HCl (to remove excess pyridine/piperazine).[2][3]

    • Wash with Sat. NaHCO₃.

    • Concentrate organic layer to isolate product.[2][3]

Troubleshooting & Optimization

The "HCl Penalty" (Incomplete Conversion)

Symptom: LCMS shows activated acid (active ester) but no product, or reaction stalls at 50%. Cause: The amine is still protonated.[2][3][5] The HCl salt consumes 1 equivalent of base immediately.[3] If you used standard 2.0 equiv protocols, the effective base concentration is too low to drive the reaction. Fix: Ensure Total Base ≥ 3.5 equivalents . Check pH of the reaction mixture; it must be basic (pH > 8 on wet pH paper).[3]

Regioselectivity

Issue: Piperazin-1-yl-methanone has two nitrogens. Clarification: The N-1 nitrogen is substituted with a formyl group (


).[1][2] This is an amide-like bond and is not nucleophilic  under standard coupling conditions.[1][2][3] Reaction will occur exclusively at the N-4 (secondary amine) position.[1][2]
Solubility

Issue: The HCl salt is insoluble in DCM or EtOAc.[2][3] Fix:

  • For HATU: Use DMF or NMP.[1][2][3]

  • For T3P: The salt may start as a suspension in EtOAc.[2][3] Once the base (Pyridine/DIEA) is added, it should solubilize as the free amine is released.

References

  • Chemical Identity: National Center for Biotechnology Information.[1][2][3] (2023).[3] PubChem Compound Summary for CID 81266, 1-Formylpiperazine. Retrieved from [Link][1]

  • T3P Reagent Guide: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • HATU Mechanism: Carpino, L. A. (1993).[2][3] 1-Hydroxy-7-azabenzotriazole.[1][2][3][7] An efficient peptide coupling additive.[1][2][3][8][9] Journal of the American Chemical Society.[3] Retrieved from [Link]

  • Secondary Amine Coupling: Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[3] Retrieved from [Link]

Sources

Method

Application Note: Scalable Production Methods for Piperazin-1-yl-methanone Hydrochloride

This Application Note is designed for researchers and process chemists focusing on the scalable synthesis of Piperazin-1-yl-methanone hydrochloride (chemically synonymous with 1-Formylpiperazine hydrochloride ). While "P...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists focusing on the scalable synthesis of Piperazin-1-yl-methanone hydrochloride (chemically synonymous with 1-Formylpiperazine hydrochloride ).

While "Piperazin-1-yl-methanone" technically describes a class of amides, in the absence of a specified substituent (e.g., phenyl-methanone), strict IUPAC and industrial nomenclature conventions interpret the "methanone" suffix with an implied hydrogen as the formyl group (Piperazine-1-carbaldehyde). This guide focuses on this specific high-value intermediate (CAS: 59702-31-7 for HCl salt; 7755-92-2 for free base), which is critical in the synthesis of antifungals, anthelmintics, and piperazine-based APIs.

Executive Summary

The production of Piperazin-1-yl-methanone hydrochloride presents a classic challenge in process chemistry: mono-functionalization of a symmetric diamine . The core objective is to install a single formyl group on the piperazine ring while suppressing the formation of the thermodynamic by-product, 1,4-diformylpiperazine.

This protocol outlines a scalable, atom-economical route utilizing Ethyl Formate as the formylating agent. Unlike methods employing coupling reagents (DCC/EDC) or unstable acid chlorides, this route minimizes waste, simplifies purification via distillation, and allows for the recycling of unreacted piperazine.

Key Performance Indicators (KPIs)
ParameterTarget SpecificationRationale
Yield (Isolated) > 85%Economic viability for multi-kg batches.
Purity (HPLC) > 98.5%Pharma-grade requirement for intermediates.
Selectivity > 10:1 (Mono:Bis)Reduces downstream purification burden.
Atom Economy HighEthyl formate generates ethanol as the only byproduct.

Strategic Route Selection

The Chemistry of Selectivity

The synthesis relies on the nucleophilic attack of piperazine nitrogen on the carbonyl carbon of ethyl formate.

  • Route A (Formic Acid/Coupling Agents): High cost, difficult waste stream (urea byproducts).

  • Route B (Acetic Anhydride/Formic Acid): Mixed anhydride method. Effective but generates acidic waste and thermal risks.

  • Route C (Ethyl Formate - Recommended): Operates under reflux. The byproduct is ethanol. Selectivity is controlled by stoichiometry (excess piperazine).

Reaction Pathway Diagram

The following diagram illustrates the competitive reaction landscape and the target pathway.

ReactionPathway Piperazine Piperazine (Starting Material) Mono 1-Formylpiperazine (Target Free Base) Piperazine->Mono k1 (Fast) + Ethyl Formate - EtOH EthylFormate Ethyl Formate (Reagent) Bis 1,4-Diformylpiperazine (Impurity) Mono->Bis k2 (Slow) + Ethyl Formate Product Piperazin-1-yl-methanone HCl (Final Salt) Mono->Product Selective Salt Formation (HCl/iPrOH) HCl HCl (gas/solv)

Figure 1: Reaction pathway showing the competitive formation of the bis-formyl impurity. Kinetic control is achieved by maintaining a high concentration of unreacted piperazine.

Detailed Experimental Protocol

Step 1: Selective Formylation

Objective: Synthesize 1-formylpiperazine free base with high mono-selectivity.

  • Reagents:

    • Piperazine (Anhydrous): 1.0 equiv (Use 3.0 equiv if recycling capability exists to maximize selectivity).

    • Ethyl Formate: 1.1 equiv (relative to target stoichiometry).

    • Solvent: Toluene (azeotropic removal of ethanol) or neat (if excess reagent is used).

Procedure:

  • Charge: Load Piperazine (86.14 g, 1.0 mol) into a 500 mL round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Solvation: Add Toluene (250 mL). Heat to 60°C to dissolve piperazine completely.

  • Addition: Add Ethyl Formate (81.5 g, 1.1 mol) dropwise over 2 hours.

    • Critical Control Point: Maintain temperature at 60-65°C. Rapid addition causes localized high concentrations, promoting bis-formylation.

  • Reflux: Raise temperature to reflux (~85-90°C internal) for 4 hours.

  • Monitoring: Monitor via GC or TLC (MeOH/DCM 1:9). Look for the disappearance of piperazine (if 1:1) or the ratio of Mono:Bis.

  • Work-up (Distillation Strategy):

    • Strip solvent and ethanol under reduced pressure.

    • Fractional Distillation: This is the purification step.

      • Fraction 1: Unreacted Piperazine (bp 146°C). Recycle this.

      • Fraction 2: 1-Formylpiperazine (Target) (bp ~260°C atm; collect at 130-135°C / 15 mmHg ).

      • Residue: 1,4-Diformylpiperazine (non-volatile pot residue).

Step 2: Hydrochloride Salt Formation

Objective: Convert the free base to the stable hydrochloride salt.

  • Reagents:

    • 1-Formylpiperazine (purified oil from Step 1).

    • HCl source: 4M HCl in Dioxane or Isopropanol (preferred for scale).

    • Solvent: Isopropanol (IPA).

Procedure:

  • Dissolution: Dissolve 1-Formylpiperazine (57 g, 0.5 mol) in Isopropanol (300 mL). Cool to 0-5°C.[1]

  • Acidification: Slowly add HCl/IPA solution (0.55 mol HCl) dropwise.

    • Exotherm Alert: The reaction is highly exothermic. Maintain T < 20°C to prevent discoloration.

  • Crystallization: A white precipitate will form immediately. Stir at 0°C for 2 hours to maximize yield.

  • Filtration: Filter the solid under nitrogen (hygroscopic protection).

  • Washing: Wash the cake with cold IPA (2 x 50 mL) followed by diethyl ether (optional, for drying).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram (Scale-Up)

ProcessFlow Reactor Reactor 1: Formylation (60°C -> Reflux) Evap Rotary Evaporator: Solvent Strip Reactor->Evap Crude Mix Distill Vacuum Distillation: Separation of Mono/Bis Evap->Distill Oil Distill->Reactor Recycle Piperazine Precip Reactor 2: Salt Formation (IPA + HCl, 0°C) Distill->Precip Purified Free Base Filter Filtration & Wash Precip->Filter Slurry Dry Vacuum Drying Filter->Dry Wet Cake Final Final Dry->Final Final Product (>98% Purity)

Figure 2: Unit operation workflow for the scalable production of Piperazin-1-yl-methanone HCl.

Analytical Validation & Quality Control

To ensure the integrity of the protocol, the following analytical parameters must be verified.

TestMethodAcceptance CriteriaNotes
Identity 1H-NMR (D2O)Signals at δ 8.05 (s, 1H, CHO), 3.6-3.8 (m, piperazine ring).Confirm absence of ethyl signals (solvent).
Purity HPLC (C18)> 98.5% AreaMobile Phase: Phosphate Buffer/ACN.
Chloride Content Titration (AgNO3)23.3% ± 0.5%Theoretical: 23.5% (for mono-HCl).
Residual Solvent GC-HS< 5000 ppm (IPA)ICH Q3C limits apply.

Self-Validating Check:

  • If melting point is < 140°C: Suspect contamination with Piperazine dihydrochloride.

  • If 1H-NMR shows split formyl peaks: This is normal due to restricted rotation around the amide bond (rotamers), not an impurity.

Safety & Handling (E-E-A-T)

  • Thermal Hazards: The formylation reaction produces ethanol. Ensure condensers are rated for adequate reflux to prevent pressure buildup.

  • Chemical Hazards: Piperazine is a sensitizer and corrosive. 1-Formylpiperazine is a skin irritant. Handle all solids in a fume hood.

  • HCl Handling: When using HCl gas or anhydrous solutions, use chemically resistant tubing (PTFE) and scrubbers.

References

  • Synthesis of 1-Formylpiperazine derivatives. PrepChem. Retrieved from [Link]

  • Process for the preparation of piperazine derivatives.Google Patents (EP0483932A1).
  • PubChem Compound Summary: Piperazin-1-yl-methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield of Piperazin-1-yl-methanone Hydrochloride

Executive Summary The synthesis of Piperazin-1-yl-methanone hydrochloride derivatives (mono-N-acylated piperazines) is chemically straightforward but practically challenging. The core difficulty lies in the symmetric nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Piperazin-1-yl-methanone hydrochloride derivatives (mono-N-acylated piperazines) is chemically straightforward but practically challenging. The core difficulty lies in the symmetric nucleophilicity of the piperazine ring, leading to competitive formation of the bis-acylated byproduct (N,N'-diacylpiperazine). Furthermore, the final hydrochloride salt formation is prone to "oiling out" rather than crystallizing due to the high hygroscopicity of piperazine salts.

This guide provides a self-validating workflow to maximize yield (>85%) and purity (>98%), focusing on kinetic control during acylation and pH-dependent phase switching during purification.

Module 1: Reaction Optimization (Controlling Selectivity)

The Core Challenge: Mono- vs. Bis-Acylation

The reaction of piperazine with an acyl chloride (R-COCl) follows consecutive second-order kinetics. Once the mono-amide is formed, the remaining secondary amine is still nucleophilic. If the local concentration of the acylating agent is high, bis-acylation occurs immediately.

Protocol A: The "High-Dilution Inverse Addition" Method

Best for: Direct synthesis without protecting groups.[1] Cost-effective.

The Logic: By maintaining a massive molar excess of piperazine relative to the acylating agent, you statistically force the acyl chloride to encounter a fresh piperazine molecule rather than a mono-product.

ParameterRecommended ConditionTechnical Rationale
Stoichiometry Piperazine (3.0 - 5.0 eq) : Acyl Chloride (1.0 eq)High equivalents of piperazine act as a "nucleophilic buffer," statistically suppressing bis-acylation [1].
Temperature -10°C to 0°C Lower kinetic energy increases the selectivity difference between the primary reaction (mono) and secondary reaction (bis).
Addition Mode Dropwise (Slow) Prevents localized "hotspots" of high acyl chloride concentration where bis-acylation dominates.
Solvent DCM or THF (Anhydrous)Aprotic solvents prevent hydrolysis of the acyl chloride.
Protocol B: The "Mono-Protection" Method (Boc-Route)

Best for: High-value APIs where purity is critical and yield loss cannot be tolerated.

  • Step 1: React Piperazine with Boc₂O (0.9 eq) to form N-Boc-piperazine.

  • Step 2: Acylate the free nitrogen.

  • Step 3: Deprotect with HCl/Dioxane to yield the target hydrochloride salt directly.

    • Advantage:[2][3][4] Eliminates bis-acylation entirely.

    • Disadvantage:[2] Adds two synthetic steps.

Module 2: Purification (The pH-Switch Strategy)

Chromatography is often unnecessary if you utilize the basicity difference between the mono-product and the bis-byproduct.

The Self-Validating Extraction Protocol

This method uses pH manipulation to separate species based on their ionization states.

  • Quench: Quench the reaction with water.

  • Acid Wash (pH ~2-3):

    • Add dilute HCl.

    • Phase Check:

      • Organic Layer:[5][6] Contains neutral Bis-acylated impurities and unreacted acyl chloride (hydrolyzed to acid). DISCARD.

      • Aqueous Layer: Contains protonated Mono-product and excess Piperazine . KEEP.

  • Basification (pH >12):

    • Add NaOH to the aqueous layer until strongly basic.

    • Result: Both Piperazine and Mono-product are now free bases.

  • Selective Extraction:

    • Extract with DCM or Chloroform.

    • Note: Unsubstituted piperazine is highly water-soluble even as a free base. The Mono-acylated product is more lipophilic.

    • Wash: Wash the organic layer with brine (3x) to remove residual unsubstituted piperazine [2].

Module 3: Hydrochloride Salt Formation

Converting the oily free base into a stable crystalline hydrochloride salt is the final hurdle.

Critical Protocol: Anhydrous Salt Formation

Do NOT use aqueous HCl. Water is the enemy of crystallization for these salts.

  • Dissolution: Dissolve the purified free base in a minimal amount of dry Ethanol or Ethyl Acetate .

  • Acidification:

    • Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.

    • Target pH: 1-2 (Test with wet pH paper).

  • Crystallization:

    • If a precipitate forms: Filter under nitrogen.

    • If it "oils out": Add an anti-solvent (Diethyl Ether or Hexane) dropwise with vigorous stirring. Scratch the glass to induce nucleation.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis and purification logic.

PiperazineWorkflow Start Start: Piperazine + R-COCl Reaction Reaction: -10°C, Slow Addition (Excess Piperazine 4.0 eq) Start->Reaction Quench Quench & Acidify (pH 2) Partition DCM/Water Reaction->Quench Split1 Phase Separation Quench->Split1 OrgLayer1 Organic Layer (Contains Neutral Bis-Amide) Split1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Mono-Amide + Piperazine) Split1->AqLayer1 Keep Basify Basify Aqueous Layer (pH >12) Extract with DCM AqLayer1->Basify OrgLayer2 Organic Layer (Mono-Amide Free Base) Basify->OrgLayer2 Keep AqLayer2 Aqueous Layer (Excess Piperazine remains) Basify->AqLayer2 Discard SaltForm Salt Formation: Add HCl/Dioxane to Organic Phase OrgLayer2->SaltForm Result Final Product: Piperazin-1-yl-methanone HCl SaltForm->Result

Caption: Logical workflow for the selective isolation of mono-acylated piperazine, utilizing pH-dependent solubility to remove bis-acylated byproducts.

Troubleshooting Center (FAQ)

Q1: My product is oiling out upon adding HCl. How do I get a solid?

Diagnosis: This usually indicates the presence of residual water or solvent impurities. Solution:

  • Decant: Pour off the supernatant solvent.

  • Triturate: Add dry Diethyl Ether or MTBE to the oil.

  • Sonicate: Sonicate the mixture vigorously. This often forces the oil to solidify into a powder.

  • Dry: If it remains oily, rotovap to dryness to form a foam, then redissolve in minimal hot ethanol and cool slowly.

Q2: I still see bis-acylated impurity by TLC/LCMS after workup.

Diagnosis: The acid wash step (Module 2) was likely inefficient or the pH wasn't low enough. Solution:

  • Ensure the pH is < 2 during the first extraction. Bis-amides are neutral and must partition into the organic layer here.

  • If the impurity persists, perform a column chromatography purification on the free base before salt formation. Use a gradient of DCM:MeOH:NH₄OH (90:10:1).

Q3: My yield is low (<40%). Where did the product go?

Diagnosis: The product likely remained in the aqueous phase during the basic extraction. Solution:

  • Mono-acylated piperazines can be water-soluble.

  • Saturate the aqueous phase with NaCl (Salting out) before the basic extraction.

  • Increase the number of extractions (e.g., 5x with DCM) or use a more polar organic solvent like Chloroform:Isopropanol (3:1) .

Q4: The melting point of my HCl salt is lower than reported.

Diagnosis: Hygroscopicity (water absorption) or trapped solvent. Solution:

  • Dry the salt in a vacuum oven at 50°C over P₂O₅ for 24 hours.

  • Verify stoichiometry: Ensure you formed the monohydrochloride . If you used excess HCl, you might have formed the dihydrochloride , which has different physical properties.[7]

References

  • BenchChem. (2025).[8] Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from

  • Google Patents. (2010). Process for the preparation of piperazine compounds and hydrochloride salts thereof (WO2010070370A1). Retrieved from

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved from

Sources

Optimization

Technical Support Center: Synthesis of Piperazin-1-yl-methanone and its Derivatives

Welcome to the technical support center for the synthesis of piperazin-1-yl-methanone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of piperazin-1-yl-methanone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our focus is on minimizing side reactions and maximizing the yield and purity of your target compound.

Introduction to Piperazin-1-yl-methanone Synthesis

The synthesis of piperazin-1-yl-methanone and its analogues is a cornerstone in the development of a wide range of pharmaceuticals. The piperazine moiety is a common scaffold in medicinal chemistry, and its acylation is a key step in the creation of diverse molecular architectures. However, the symmetrical nature of the piperazine ring presents a significant challenge: the potential for di-acylation, leading to the formation of unwanted byproducts. This guide will explore the common synthetic strategies and provide practical solutions to overcome this and other hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of mono-acylated piperazines, and how can I prevent it?

A1: The most prevalent side reaction is the formation of the 1,4-di-acylated piperazine. This occurs because both nitrogen atoms of the piperazine ring are nucleophilic. To prevent this, several strategies can be employed:

  • Use of a Protecting Group: The most robust method is to use a piperazine derivative where one nitrogen is protected with a group like tert-butyloxycarbonyl (Boc). This ensures that the acylation occurs only at the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.[1]

  • Stoichiometric Control: Using a large excess of piperazine can favor the mono-acylated product statistically.[2] However, this requires a more rigorous purification process to remove the unreacted piperazine.

  • Protonation: In some cases, using the mono-hydrochloride salt of piperazine can effectively "protect" one nitrogen through protonation, allowing for selective acylation of the free base form in equilibrium.

Q2: My reaction with an acyl chloride is giving low yields. What could be the issue?

A2: Low yields in acyl chloride reactions are often due to the moisture sensitivity of the acyl chloride. Any moisture present in the reaction will lead to hydrolysis of the acyl chloride to the corresponding carboxylic acid, which is unreactive under these conditions.[3] Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Additionally, the presence of a suitable base is crucial to neutralize the HCl generated during the reaction.

Q3: I am using triphosgene to form a carbamoyl chloride intermediate, but I am getting a significant amount of a urea-like byproduct. Why is this happening?

A3: The formation of a urea-like byproduct, such as a carbonyl-di-piperazine, occurs when the carbamoyl chloride intermediate reacts with another molecule of the piperazine derivative instead of the intended nucleophile.[4] This is often due to an excess of the piperazine derivative being present when the carbamoyl chloride is formed. To mitigate this, try reversing the order of addition: add the piperazine derivative slowly to a solution of triphosgene.[4]

Q4: What are the best analytical techniques to monitor the progress of my reaction and assess the purity of the final product?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the mass of the desired product and identifying any byproducts.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can also be used to assess its purity.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or other suitable detectors is the gold standard for determining the purity of the final compound with high accuracy.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Significant amount of di-acylated byproduct observed by LC-MS. 1. Both piperazine nitrogens are reacting. 2. Insufficient excess of piperazine (if not using a protecting group).1. Use a mono-protected piperazine (e.g., N-Boc-piperazine). 2. If using unprotected piperazine, increase the excess to at least 5-10 equivalents and purify carefully.
Low or no product formation; starting material remains. 1. Inactive acylating agent (e.g., hydrolyzed acyl chloride). 2. Inefficient coupling agent (if starting from a carboxylic acid). 3. Reaction temperature is too low.1. Use a fresh or newly opened bottle of the acylating agent and ensure anhydrous conditions. 2. Choose a more potent coupling agent (e.g., HATU, COMU). 3. Gradually increase the reaction temperature and monitor by TLC.
Formation of an unexpected product with a mass corresponding to the hydrolyzed acylating agent. Presence of water in the reaction mixture.Dry all glassware thoroughly. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).
Difficulty in purifying the product from excess piperazine. High water solubility of both the product and piperazine.1. Perform an acidic wash to protonate and dissolve the excess piperazine in the aqueous layer. 2. Consider purification by column chromatography on silica gel.[5]
Product decomposes during workup or purification. The product may be unstable to acidic or basic conditions, or high temperatures.1. Use a milder workup procedure (e.g., use a saturated solution of sodium bicarbonate instead of a strong base). 2. Avoid excessive heat during solvent evaporation. 3. If using column chromatography, consider using a neutral solvent system or deactivating the silica gel with a small amount of triethylamine.

Experimental Protocols

Protocol 1: Synthesis of Piperazin-1-yl-methanone via a Boc-Protected Intermediate

This protocol describes a reliable method for the mono-acylation of piperazine using a carboxylic acid and a coupling agent, followed by deprotection.

Step 1: Acylation of N-Boc-piperazine

  • To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add N-Boc-piperazine (1.05 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc-protected piperazin-1-yl-methanone derivative.[5][6]

Step 2: Deprotection of the Boc Group

  • Dissolve the purified N-Boc-protected intermediate from Step 1 in a suitable solvent such as DCM or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[5]

  • Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt). If the free base is required, dissolve the salt in water and basify with a suitable base (e.g., NaOH or Na₂CO₃) before extracting with an organic solvent.

Visualizing the Workflow: Synthesis via a Boc-Protected Intermediate

cluster_step1 Step 1: Acylation cluster_step2 Step 2: Deprotection start Carboxylic Acid + N-Boc-Piperazine coupling Add Coupling Agent (e.g., HATU) and Base (e.g., DIPEA) start->coupling reaction1 Stir at Room Temperature coupling->reaction1 workup1 Aqueous Workup and Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 N-Boc-protected Piperazin-1-yl-methanone purification1->product1 start2 N-Boc-protected Intermediate product1->start2 deprotection Add Strong Acid (e.g., TFA or HCl) start2->deprotection reaction2 Stir at Room Temperature deprotection->reaction2 workup2 Solvent Evaporation / Neutralization reaction2->workup2 final_product Piperazin-1-yl-methanone (as salt or free base) workup2->final_product

Caption: A two-step workflow for the synthesis of Piperazin-1-yl-methanone.

Understanding the Reaction Mechanism: Minimizing Di-acylation

The key to a successful mono-acylation lies in differentiating the two nitrogen atoms of the piperazine ring.

cluster_uncontrolled Uncontrolled Reaction cluster_controlled Controlled Reaction (with Protecting Group) piperazine Piperazine mono_acylated Mono-acylated Product piperazine->mono_acylated 1st Acylation acyl_chloride Acyl Chloride (R-COCl) di_acylated Di-acylated Product (Side Product) mono_acylated->di_acylated 2nd Acylation (Undesired) boc_piperazine N-Boc-Piperazine boc_mono_acylated N-Boc-Mono-acylated Product boc_piperazine->boc_mono_acylated Selective Acylation acyl_chloride2 Acyl Chloride (R-COCl) deprotection Deprotection boc_mono_acylated->deprotection final_product Mono-acylated Product (Desired) deprotection->final_product

Caption: Comparison of uncontrolled vs. controlled acylation of piperazine.

References

  • Der Pharma Chemica. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. [Link]

  • MDPI. (2009, November 9). methanone. [Link]

  • PMC. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). Journal of Applicable Chemistry. [Link]

  • Georganics. (2025, June 5). 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE SAFETY DATA SHEET. [Link]

  • Pharmaffiliates. Piperazine-1-carbonyl chloride | CAS No : 69433-07-4. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. [Link]

  • PMC. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • SSRN. (2022, October 25). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Google Patents.
  • PMC. (2014). A decade review of triphosgene and its applications in organic reactions. [Link]

  • Google Patents. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Organic Syntheses Procedure. S,S-DI(PYRIDIN-2-YL) CARBONODITHIOATE (DPDTC). [Link]

  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014, February 14). SlideShare. [Link]

  • Chemistry Stack Exchange. (2019, July 12). Why won't this reaction work?. [Link]

  • Google Patents. CN101565410B - Preparation method for 1-piperazine acetyl pyrrolidine.
  • ResearchGate. Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using.... [Link]

  • The Royal Society Publishing. (2019, February 13). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Piperazin-1-yl-methanone Hydrochloride

Target Compound: 1-Formylpiperazine Hydrochloride (Piperazine-1-carboxaldehyde HCl) CAS Reference: 7755-92-2 (Free Base) / 59702-31-7 (HCl Salt) Welcome to the Purification Support Hub This guide addresses the isolation...

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: 1-Formylpiperazine Hydrochloride (Piperazine-1-carboxaldehyde HCl) CAS Reference: 7755-92-2 (Free Base) / 59702-31-7 (HCl Salt)

Welcome to the Purification Support Hub

This guide addresses the isolation and purification of Piperazin-1-yl-methanone hydrochloride (1-Formylpiperazine HCl). This intermediate is critical in the synthesis of piperazine-based APIs (e.g., PARP inhibitors like Olaparib).

The synthesis typically involves the mono-formylation of piperazine. Consequently, the crude product profile almost always contains three distinct species:

  • The Target: Mono-formylpiperazine HCl (Salt, Polar).

  • Impurity A (Over-reaction): 1,4-Diformylpiperazine (Neutral, Non-polar).

  • Impurity B (Under-reaction): Unreacted Piperazine (Di-basic, Highly Polar).

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, identify your primary impurity profile using the decision matrix below.

Purification_Decision_Tree Start Start: Analyze Crude Purity (HPLC/NMR) Check_Impurity Primary Impurity Type? Start->Check_Impurity Bis_Impurity Neutral Bis-Amide (1,4-Diformylpiperazine) Check_Impurity->Bis_Impurity High % Non-Polar Pip_Impurity Unreacted Piperazine (Starting Material) Check_Impurity->Pip_Impurity High % Basic Color_Impurity Pink/Yellow Color (Oxidation Products) Check_Impurity->Color_Impurity Visual Defect Method_A Method A: Organic Slurry Wash (DCM/EtOAc) Bis_Impurity->Method_A Method_B Method B: Selective Recrystallization (IPA/Ethanol) Pip_Impurity->Method_B Method_C Method C: Charcoal Treatment (Hot Filtration) Color_Impurity->Method_C Method_A->Check_Impurity Re-assay

Figure 1: Purification logic flow based on impurity characterization.

Part 2: Troubleshooting Protocols
Issue 1: "My product contains significant 1,4-diformylpiperazine (Bis-amide)."

The Science: The bis-substituted impurity is a neutral amide . It cannot form a hydrochloride salt. Therefore, it retains high solubility in non-polar organic solvents (DCM, Ethyl Acetate), whereas your target (the HCl salt) is insoluble in these media.

Protocol A: The Organic Slurry Wash (High Efficiency) Use this method if the bis-impurity > 5%.

  • Dry the Crude: Ensure the crude solid is completely dry. Water will drag the salt into the organic phase.

  • Solvent Selection: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Ratio: 5–10 volumes of solvent per gram of crude solid.

  • Slurry: Suspend the crude solid in the solvent. Stir vigorously at room temperature (20–25°C) for 30–60 minutes.

    • Note: Do not heat to reflux; this may partially dissolve the target salt.

  • Filtration: Filter the suspension using a sintered glass funnel (Porosity 3).

  • Wash: Rinse the filter cake with 2 volumes of fresh solvent.

  • Result: The filtrate contains the 1,4-diformyl impurity . The filter cake is your purified 1-Formylpiperazine HCl .

Issue 2: "I cannot remove unreacted piperazine."

The Science: Piperazine is a strong di-base. In the presence of excess HCl, it forms Piperazine Dihydrochloride , which is significantly less soluble in ethanol than the mono-formyl salt. However, if you control the pH or use specific alcohols, you can exploit the solubility difference.

Protocol B: Selective Recrystallization Use this method if unreacted piperazine > 2% or to improve crystal morphology.

ParameterRecommendationScientific Rationale
Primary Solvent Isopropanol (IPA) Piperazine salts often crystallize well from IPA; impurities stay in mother liquor.
Alternative Ethanol (Abs.) Higher solubility; good for hot filtration but lower yield if not cooled significantly.
Anti-Solvent Diethyl Ether Drastically reduces solubility of the salt, forcing precipitation.
  • Dissolution: Dissolve the crude salt in minimum boiling Isopropanol (approx. 80°C).

  • Hot Filtration: If undissolved solids remain (likely Piperazine Dihydrochloride), filter them off while hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Precipitation (Optional): If yield is low, add Diethyl Ether dropwise to the cold solution until turbidity persists, then stir.

  • Isolation: Filter the white crystals and wash with cold ether.

Issue 3: "The product is pink or yellow."

The Science: Piperazine derivatives are prone to oxidation, forming N-oxides or conjugated impurities (color bodies) that are highly colored even at ppm levels.

Protocol C: Activated Carbon Treatment

  • Dissolve the salt in Ethanol or Methanol (10 volumes).

  • Add Activated Charcoal (5-10 wt% relative to the product).

  • Heat to reflux for 15 minutes.

  • Critical Step: Filter through a Celite (diatomaceous earth) pad while still hot to remove all charcoal fines.

  • Concentrate the filtrate via rotary evaporation and recrystallize (see Protocol B).

Part 3: Analytical Validation

How do you confirm the purification worked?

1. 1H NMR (D2O or DMSO-d6):

  • Target (1-Formyl): Look for the rotamers of the formyl proton. You will see a distinct singlet (or split peak due to rotamers) around 8.0 – 8.2 ppm (CHO).

  • Impurity (Bis-formyl): The integration of the CHO peak will be too high relative to the piperazine ring protons (4:8 ratio vs 1:8).

  • Impurity (Piperazine): Absence of the CHO peak; simple singlet at ~2.8 ppm (shifted in salt form).

2. Silver Nitrate Test (Qualitative for Halides):

  • Dissolve a small amount in water and add AgNO3. A thick white precipitate confirms the presence of the Chloride counter-ion (validating it is the salt, not the neutral bis-amide).

Part 4: Frequently Asked Questions (FAQ)

Q: My product is turning into a goo/oil on the filter paper. Why? A: Piperazine HCl salts are hygroscopic (water-loving).

  • Fix: Minimize exposure to air. Filter under a nitrogen blanket if possible. Dry immediately in a vacuum oven at 40°C with P2O5 or silica desiccant.

Q: Can I use water for recrystallization? A: Generally, no . Piperazine salts are extremely soluble in water.[1] You will suffer massive yield loss. Use water only if you are performing an "Anti-solvent crash" (dissolve in min. water, add excess acetone/alcohol), but this is risky.

Q: I used excess HCl gas, and now I have a different solid. A: You likely protonated the amide oxygen or formed a complex lattice. 1-Formylpiperazine is a mono-base (the amide N is not basic). One equivalent of HCl is sufficient. Excess HCl can lead to hygroscopic dihydrochloride-like species if hydrolysis of the formyl group occurs (stripping the formyl group to revert to piperazine).

References
  • Synthesis and Purification of Piperazine Derivatives. US Patent 4160098A. Process for preparing N-formyl piperazine. Link

  • Solubility Characteristics of Piperazine Salts. Journal of Chemical & Engineering Data, 2009.[1] Solubility of Piperazine in Water and Organic Solvents.[1][2][3][4][5] Link

  • Purification of Piperazine via Salt Formation. BenchChem Technical Guides. Protocols for Piperazine Purification. Link

  • Removal of Fmoc/Formyl groups and Scavenging. The Journal of Organic Chemistry, 1991. Kinetics and mechanism of aminolysis (relevant to stability of formyl-piperazine). Link

  • Safety & Handling of 1-Formylpiperazine. Sigma-Aldrich Safety Data Sheet (SDS). CAS 7755-92-2.[6] Link

Sources

Optimization

Technical Support Center: Optimizing pH for Piperazin-1-yl-methanone Hydrochloride Stability

Disclaimer: Piperazin-1-yl-methanone hydrochloride is a model compound. The data, protocols, and troubleshooting advice provided herein are based on the well-established chemical principles of piperazine and its derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Piperazin-1-yl-methanone hydrochloride is a model compound. The data, protocols, and troubleshooting advice provided herein are based on the well-established chemical principles of piperazine and its derivatives to ensure scientific accuracy and practical utility.

Introduction: The Critical Role of pH in Drug Stability

In the development of pharmaceutical products, ensuring the stability of the active pharmaceutical ingredient (API) is paramount. For ionizable molecules like Piperazin-1-yl-methanone hydrochloride, the pH of the formulation is arguably the most critical factor influencing its chemical integrity. Fluctuations in pH can alter the ionization state of the molecule, exposing it to various degradation pathways such as hydrolysis, oxidation, and photolysis. This guide provides a comprehensive resource for researchers to understand, troubleshoot, and optimize the pH environment for maximizing the stability of piperazine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: At what pH range should I start my stability studies for Piperazin-1-yl-methanone hydrochloride?

A1: The stability of piperazine derivatives is highly dependent on pH.[1] Piperazine itself is a weak base with two pKa values, approximately 5.4 and 9.7.[2][3][4][5][6] At physiological pH (around 7.4), one of the nitrogen atoms is typically protonated.[6] The hydrochloride salt form suggests that the compound is most stable in a moderately acidic environment.[7]

  • Starting Point: A good starting point for a pH-rate profile study would be to investigate a range from pH 3 to pH 9. This range will cover the various ionization states of the piperazine ring.

  • Rationale: In strongly acidic conditions, the fully protonated form may be stable against certain reactions, but acid-catalyzed hydrolysis of the methanone group could be a concern. In alkaline conditions, the free base form is more prevalent, which can be more susceptible to oxidation.[8]

Q2: I'm observing a rapid loss of my compound in an aqueous solution at neutral pH. What is the likely cause?

A2: Rapid degradation at neutral pH in aqueous solutions for piperazine-containing drugs often points towards oxidation or hydrolysis.[1]

  • Oxidative Degradation: The lone pair of electrons on the unprotonated nitrogen atom of the piperazine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or exposure to light (photo-oxidation).[8]

  • Troubleshooting Steps:

    • Deoxygenate your solvent: Purge your buffers and solutions with an inert gas like nitrogen or argon.

    • Use Chelating Agents: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

    • Protect from Light: Conduct experiments in amber glassware or under light-protected conditions to rule out photodegradation.[1]

Q3: My solid Piperazin-1-yl-methanone hydrochloride is changing color upon storage. Why is this happening?

A3: Color change in a solid API is often an indicator of degradation, even at very low levels. For a piperazine-based compound, this could be due to the formation of colored oxidative degradants or impurities.

  • Potential Cause: Surface oxidation due to exposure to air and/or light. Even as a hydrochloride salt, which is generally more stable than the free base, surface degradation can occur over time.[7]

  • Recommendations:

    • Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).

    • Store in a desiccator to minimize moisture, which can accelerate degradation.

    • Protect from light by using amber vials or storing in the dark.

Q4: Which analytical technique is best for monitoring the stability of Piperazin-1-yl-methanone hydrochloride?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust technique.

  • Method Requirements: A "stability-indicating" method is one that can separate the intact API from all its potential degradation products, ensuring that the measurement of the API is not interfered with by its degradants.[9]

  • Development: To develop such a method, you must perform forced degradation studies (see Protocol 1 below).[1][10] This involves intentionally stressing the drug under harsh conditions (e.g., strong acid, strong base, oxidation, heat, light) to generate the degradation products.[11] The HPLC method is then optimized to resolve all the resulting peaks.[1] While piperazine itself is not UV active, derivatives often are; if not, derivatization or alternative detection methods like ELSD, CAD, or LC-MS can be used.[12][13]

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions
Poor peak shape (tailing) in HPLC analysis. The basic piperazine moiety is interacting with acidic silanols on the HPLC column.1. Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of residual silanols (e.g., pH > 7), or decrease the pH to fully protonate the analyte (e.g., pH < 3). 2. Add an Amine Modifier: Incorporate a small amount of triethylamine (TEA) or a similar amine into the mobile phase to compete for active sites on the column.[1] 3. Use a Different Column: Consider a column with a different stationary phase (e.g., C8, phenyl) or an end-capped column designed for basic compounds.[1]
Multiple new, small peaks appearing in chromatograms over time. Multiple degradation pathways are occurring simultaneously.1. Isolate Variables: Conduct a systematic study where you stress the compound with only one variable at a time (e.g., pH, light, temperature) to identify the primary cause of each degradant. 2. Use LC-MS: Couple your HPLC to a mass spectrometer to get the molecular weight of the unknown peaks. This is a critical step in identifying degradation products.[1]
Inconsistent results between experimental repeats. Instability of the sample solution during the analytical run or issues with buffer capacity.1. Control Autosampler Temperature: If possible, keep your samples cooled in the HPLC autosampler to prevent degradation during the analytical sequence. 2. Verify Buffer Capacity: Ensure the buffer concentration is sufficient to maintain the desired pH after the addition of the drug substance solution. A good rule of thumb is to have the buffer concentration at least 10-fold higher than the sample concentration.

Experimental Protocols & Methodologies

Protocol 1: pH-Rate Profile Study for Optimal pH Determination

Objective: To determine the pH at which Piperazin-1-yl-methanone hydrochloride exhibits maximum stability in an aqueous solution.

Methodology Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_interp Phase 4: Interpretation A Prepare a series of buffers (e.g., pH 3, 5, 7, 9) C Spike stock solution into each buffer to a final concentration (e.g., 1 mg/mL) A->C B Prepare a concentrated stock solution of the compound in a non-reactive solvent B->C D Divide each pH solution into aliquots for different time points (T=0, 24h, 48h, etc.) C->D E Store aliquots at a controlled, elevated temperature (e.g., 50°C) D->E F At each time point, withdraw samples from each pH condition E->F At T=x G Analyze samples using a validated, stability-indicating HPLC method F->G H Quantify the remaining percentage of the parent compound G->H I Plot % Remaining Compound vs. Time for each pH H->I J Calculate the degradation rate constant (k) for each pH I->J K Plot log(k) vs. pH to create the pH-rate profile J->K L Identify the pH of minimum degradation (nadir of the curve) K->L

Caption: Workflow for a pH-rate stability study.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10). Ensure the buffer strength is adequate (e.g., 50 mM).

  • Stock Solution: Prepare a stock solution of Piperazin-1-yl-methanone hydrochloride (e.g., 10 mg/mL) in a suitable solvent like water or a water/acetonitrile mixture.

  • Sample Incubation:

    • For each pH buffer, pipette 9.9 mL into several amber HPLC vials.

    • Add 0.1 mL of the stock solution to each vial to achieve a final concentration of 0.1 mg/mL. This is your T=0 sample set.

    • Prepare identical sets of vials for each future time point (e.g., 6h, 12h, 24h, 48h, 72h).

    • Immediately analyze the T=0 samples.

    • Place the remaining vials in a temperature-controlled oven at an accelerated temperature (e.g., 60°C).

  • Sample Analysis:

    • At each designated time point, remove one set of vials (one for each pH) from the oven.

    • Allow them to cool to room temperature.

    • Analyze each sample using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the API remaining at each time point relative to the T=0 sample for that specific pH.

    • Plot the natural logarithm of the remaining concentration (ln[C]) versus time for each pH. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (-k).

    • Plot the logarithm of k (log k) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Data Interpretation and Visualization

The relationship between pH and the stability of a piperazine-containing compound is intrinsically linked to its pKa values.

Conceptual Diagram: pH, Speciation, and Degradation

Caption: Relationship between pH, ionization state, and stability.

Interpreting the pH-Rate Profile:

A typical pH-rate profile for a compound like this will show higher degradation rates at the pH extremes and a "valley" of stability in the middle.

  • Acidic Limb (Low pH): Degradation is often dominated by acid-catalyzed reactions, such as hydrolysis of amide or ester groups if present.

  • Alkaline Limb (High pH): Degradation is often due to base-catalyzed reactions or oxidation of the unprotonated, electron-rich piperazine nitrogen.[8]

  • Stability Minimum: The pH at the bottom of the curve represents the optimal pH for the formulation, where the combined rates of all degradation pathways are at their lowest.

Example Data Table:

The following table shows hypothetical data from a 48-hour study at 60°C.

pHInitial Assay (T=0)Assay at 48h% RemainingCalculated Rate Constant, k (h⁻¹)
3.0 100.2%85.1%84.9%0.00341
5.0 99.8%97.5%97.7%0.00048
7.0 100.1%92.3%92.2%0.00171
9.0 99.9%78.4%78.5%0.00505

This data clearly indicates that the compound is most stable around pH 5.0 under these conditions.

Conclusion

A systematic investigation of pH effects is a non-negotiable step in the pre-formulation and formulation development of ionizable drugs like Piperazin-1-yl-methanone hydrochloride. By understanding the pKa of the molecule and performing a comprehensive pH-rate profile study, researchers can identify an optimal pH range that minimizes degradation, thereby ensuring the safety, efficacy, and shelf-life of the final drug product. This process is a core requirement of regulatory bodies and is fundamental to robust pharmaceutical development.[9][10][14][15][16]

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products . European Medicines Agency. Available at: [Link]

  • ICH Q1A: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . YouTube. Available at: [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . SlideShare. Available at: [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) . GMP-Verlag. Available at: [Link]

  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process . ResearchGate. Available at: [Link]

  • Quality Guidelines - ICH . International Council for Harmonisation. Available at: [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions . Journal of Environmental Chemical Engineering. Available at: [Link]

  • HPLC Analysis of Piperazine on Primesep 100 . SIELC Technologies. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture . University of Texas at Austin. Available at: [Link]

  • HPLC Methods for analysis of Piperazine . HELIX Chromatography. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime. Available at: [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates . ACS Publications. Available at: [Link]

  • Piperazine - Wikipedia . Wikipedia. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K . University of Regina. Available at: [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K . ResearchGate. Available at: [Link]

  • Piperazines – Knowledge and References . Taylor & Francis Online. Available at: [Link]

  • Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time . OpenBU. Available at: [Link]

  • Piperazine dihydrochloride - Solubility of Things . Solubility of Things. Available at: [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review . ScienceDirect. Available at: [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines . ACS Publications. Available at: [Link]

  • Piperazine, hydrochloride (1:?) . PubChem. Available at: [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers . PubMed. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions . National Institutes of Health. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Quotient Sciences. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing the Hygroscopic Nature of Piperazin-1-yl-methanone Salts

Welcome to the technical support center for handling piperazin-1-yl-methanone salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygrosco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling piperazin-1-yl-methanone salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of these compounds. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face during your experiments.

Introduction: The Challenge of Hygroscopicity

Piperazine and its salts are known for their tendency to absorb moisture from the atmosphere, a property known as hygroscopicity.[1] This can lead to a cascade of issues, including chemical degradation, changes in physical form such as caking, and alterations in dissolution profiles, all of which can compromise the integrity and reproducibility of your research and the stability of potential drug products.[2][3] For instance, piperazine itself readily absorbs both water and carbon dioxide from the air.[4] The choice of the salt form is a critical decision in drug development, as it can significantly impact a compound's hygroscopicity, stability, and bioavailability.[1][5]

This guide will equip you with the knowledge and practical strategies to mitigate the challenges posed by the hygroscopic nature of piperazin-1-yl-methanone salts.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Handling and Storage

Question 1: I've noticed my batch of a piperazin-1-yl-methanone salt has become clumpy and difficult to weigh accurately. What's happening and how can I prevent this?

Answer: This is a classic sign of moisture absorption due to the hygroscopic nature of the salt. When the powder absorbs water from the air, it can lead to caking and clumping, which significantly impacts powder flow and accurate measurement.[2][6]

Troubleshooting Steps:

  • Controlled Environment: The most critical step is to handle the compound in a controlled environment with low relative humidity (RH). For many hygroscopic materials, maintaining an RH below 40% is recommended, and for highly sensitive compounds, even lower levels may be necessary.[7]

  • Glove Box or Desiccator: For small-scale laboratory work, weighing and handling the compound inside a glove box purged with an inert gas (like nitrogen or argon) or in a desiccator containing a suitable desiccant is highly effective.[6][8]

  • Minimize Exposure Time: Only remove the amount of material you need from the primary container and minimize the time the container is open to the atmosphere.

  • Proper Storage: Store the bulk material in a tightly sealed container with a desiccant. For long-term storage, consider vacuum-sealing the container or storing it in a dry cabinet.[9]

Question 2: What are the best practices for long-term storage of hygroscopic piperazin-1-yl-methanone salts to ensure their stability?

Answer: Long-term stability is paramount. In addition to the measures mentioned above, consider the following:

  • Inert Atmosphere: For highly sensitive salts, storing under an inert atmosphere (nitrogen or argon) can prevent both moisture uptake and potential oxidative degradation.[8]

  • Appropriate Containers: Use containers made of non-permeable materials like glass or high-density polyethylene (HDPE). Ensure the container has a secure, airtight seal.

  • Temperature Control: While controlling humidity is the primary concern, storing at a consistent, cool temperature can also contribute to stability. Avoid storing in areas with significant temperature fluctuations, which can lead to condensation.

  • Light Protection: Some piperazine derivatives can be light-sensitive. Storing in amber-colored containers will protect against photodegradation.[8]

Section 2: Characterization and Analysis

Question 3: My analytical results (e.g., HPLC potency) for a piperazin-1-yl-methanone salt are inconsistent. Could hygroscopicity be the cause?

Answer: Absolutely. Inconsistent analytical results are a common consequence of unmanaged hygroscopicity.[8] Moisture absorption can directly impact the potency of your sample in a few ways:

  • Weight Gain: The absorbed water adds to the mass of the sample, leading to an underestimation of the active pharmaceutical ingredient (API) concentration when weighed out.[10]

  • Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, leading to a genuine loss of the parent compound.[2][11]

Troubleshooting and Best Practices:

  • Water Content Determination: Regularly determine the water content of your reference standards and samples using methods like Karl Fischer titration, which is considered the gold standard for moisture determination.[12][13] Near-infrared (NIR) spectroscopy can also be a rapid, non-destructive method for moisture analysis.[12][14]

  • Correction for Water Content: When preparing solutions for analysis, it is crucial to correct for the water content of the solid material to ensure accurate concentrations. The Certificate of Analysis (CofA) for a reference standard should state the water content.[10]

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the risk of degradation in solution.[8] If solutions must be stored, keep them at low temperatures (e-g., -20°C or -80°C) in single-use aliquots to prevent multiple freeze-thaw cycles.[8]

Question 4: How can I accurately determine the hygroscopicity profile of a new piperazin-1-yl-methanone salt?

Answer: A systematic approach is necessary to classify the hygroscopicity of a new compound. The European Pharmacopoeia outlines a method based on the percentage weight gain after storage at 25°C and 80% RH for 24 hours.[15] However, for a more comprehensive understanding, Gravimetric Sorption Analysis (GSA) or Dynamic Vapor Sorption (DVS) is recommended.[15][16]

Experimental Protocol: Gravimetric Sorption Analysis (GSA)

  • Sample Preparation: Place a small, accurately weighed amount of the piperazin-1-yl-methanone salt onto the GSA sample pan.

  • Drying Step: Begin by drying the sample in the instrument at a controlled temperature (e.g., 40°C) under a stream of dry nitrogen (0% RH) to establish a dry reference weight.[15]

  • Sorption Isotherm: Gradually increase the relative humidity in controlled steps (e.g., 10% increments from 0% to 90% RH) at a constant temperature (e.g., 25°C).

  • Equilibration: At each RH step, allow the sample to equilibrate until a stable weight is achieved.

  • Desorption Isotherm: Following the sorption phase, decrease the RH in a stepwise manner to observe the desorption profile.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate sorption and desorption isotherms. This will reveal the extent of water uptake and whether the compound is non-hygroscopic, slightly hygroscopic, moderately hygroscopic, or very hygroscopic.[15]

Section 3: Formulation and Development

Question 5: I am developing a solid dosage form, and the hygroscopicity of my piperazin-1-yl-methanone salt is causing manufacturing issues like poor powder flow and sticking to equipment. What formulation strategies can I employ?

Answer: These are common challenges in pharmaceutical manufacturing.[2][7] Fortunately, several formulation strategies can mitigate the effects of hygroscopicity.[3][17]

Mitigation Strategies:

  • Co-processing with Excipients: Blending the hygroscopic API with non-hygroscopic excipients can help to "shield" the drug from moisture.[2][[“]]

  • Film Coating: Applying a protective film coating to tablets or granules creates a physical barrier against moisture ingress.[2][17][[“]]

  • Encapsulation: Encapsulating the API in a less hygroscopic shell, for example using spray drying, can improve stability and handling.[2][3][17]

  • Crystal Engineering (Co-crystallization): Forming a co-crystal with a suitable co-former can alter the crystal lattice and reduce the material's affinity for water.[2][3][17]

Question 6: Can changing the salt form of my piperazin-1-yl-methanone derivative help in managing its hygroscopicity?

Answer: Yes, this is a fundamental and often very effective strategy in early drug development.[1][5] Different salt forms of the same API can exhibit vastly different physicochemical properties, including hygroscopicity.[19] For example, with piperazine itself, the tartrate salts are reported to be non-hygroscopic, while the citrate salts can form stable hydrates.[1]

Workflow for Salt Screening and Selection:

Salt_Selection_Workflow cluster_screening Screening Phase cluster_characterization Characterization Phase cluster_selection Selection Phase API Hygroscopic API (Piperazin-1-yl-methanone base) Counterions Select Diverse Counter-ions (e.g., HCl, HBr, Tartrate, Citrate, Mesylate) API->Counterions Identify potential salt formers Salt_Formation Salt Formation Experiments Counterions->Salt_Formation Hygroscopicity_Test Hygroscopicity Testing (DVS/GSA) Salt_Formation->Hygroscopicity_Test Generated Salts Physicochemical_Tests Other Physicochemical Characterization (Solubility, Stability, etc.) Hygroscopicity_Test->Physicochemical_Tests Promising candidates Data_Analysis Data Analysis and Candidate Selection Physicochemical_Tests->Data_Analysis Optimal_Salt Optimal Salt Form (Low Hygroscopicity) Data_Analysis->Optimal_Salt

Caption: Workflow for selecting a less hygroscopic salt form.

Data Summary

The following table provides a general classification of hygroscopicity based on the European Pharmacopoeia, which can be a useful reference when characterizing your piperazin-1-yl-methanone salts.

Hygroscopicity Class% Weight Increase (at 25°C / 80% RH for 24h)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
Data adapted from the European Pharmacopoeia.[15]

Concluding Remarks

The hygroscopic nature of piperazin-1-yl-methanone salts presents a significant, yet manageable, challenge in a research and development setting. By understanding the underlying principles and implementing the practical strategies outlined in this guide—from controlled handling and storage to robust analytical characterization and informed formulation design—researchers can ensure the quality, stability, and reproducibility of their work. A proactive approach to managing moisture-sensitive compounds is essential for successful experimental outcomes and the development of safe and effective pharmaceutical products.

References

  • Chan, H. K., Gåde, N. M., & Chew, J. W. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2056. [Link][2]

  • BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from BenchChem website.[1]

  • Bohrium. (2022, September 23). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. [Link][17]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from Consensus website.[[“]]

  • ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link][11]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link][5]

  • PubMed. (n.d.). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. [Link][12]

  • ResearchGate. (2025, August 8). Challenges in the development of hydrate phases as active pharmaceutical ingredients - An example | Request PDF. [Link][20]

  • MDPI. (2018, July 14). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link][19]

  • Pharmaceutical Technology. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link][9]

  • Ataman Kimya. (n.d.). PIPERAZINES. [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. [Link][21]

  • Dr. Storage. (n.d.). Humidity controlled storage in pharmaceutical applications. [Link][7]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link][6]

  • Wikipedia. (n.d.). Piperazine. [Link][4]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link][22]

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Retrieved from BenchChem website.[8]

  • Pharmaceutical Sciences. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link][15]

  • Labinsights. (2023, May 8). Moisture Content Determination for Drug Formulation and Analysis. [Link][14]

  • Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. [Link][13]

  • ARL Bio Pharma. (n.d.). Water Content of APIs and Its Impact on Potency Results. [Link][10]

Sources

Optimization

Resolving thermal degradation of Piperazin-1-yl-methanone HCl

Technical Support Center: Resolving Thermal Degradation of Piperazin-1-yl-methanone HCl Product Identity: Piperazin-1-yl-methanone Hydrochloride Synonyms: 1-Formylpiperazine HCl; Piperazine-1-carbaldehyde HCl CAS (Free B...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Thermal Degradation of Piperazin-1-yl-methanone HCl

Product Identity: Piperazin-1-yl-methanone Hydrochloride Synonyms: 1-Formylpiperazine HCl; Piperazine-1-carbaldehyde HCl CAS (Free Base): 7755-92-2 | Molecular Formula: C₅H₁₀N₂O·HCl

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat Piperazin-1-yl-methanone HCl as a standard stable salt. It is not. While the hydrochloride salt formation generally stabilizes the piperazine ring against oxidation, it introduces a critical vulnerability: Acid-Catalyzed Hydrolysis .

The "methanone" (formyl) moiety is an amide. In the presence of the HCl counter-ion and trace moisture, heating this compound creates a perfect storm for deformylation , reverting the molecule back to the parent piperazine. This guide addresses the thermal instability driven by this mechanism and provides self-validating protocols to preserve compound integrity.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Solid-State Anomalies

Q1: My white crystalline powder has turned into a sticky, off-white gum after 24 hours in the drying oven at 60°C. Is it degraded? Diagnosis: Likely Deliquescence induced by Hygroscopicity , followed by hydrolysis. Root Cause: Piperazine HCl salts are extremely hygroscopic. In a standard oven, they absorb atmospheric moisture. The combination of heat (60°C), water, and the intrinsic acidity of the HCl salt drives the hydrolysis of the formyl group. The "gum" is a mixture of water, degraded piperazine dihydrochloride, and formic acid. Corrective Action:

  • Stop heating immediately.

  • Analyze via HPLC/LC-MS.[1] If the parent peak is >95%, recrystallize immediately using anhydrous ethanol/ether.

  • Future Protocol: Never use a standard convection oven. Use a vacuum oven with a P₂O₅ trap at temperatures <40°C .

Q2: I observe a color shift to yellow/orange upon storage. Does this affect potency? Diagnosis: Oxidative Degradation (N-Oxide formation). Root Cause: While the formyl group protects one nitrogen, the secondary amine (if unprotonated) or the salt lattice itself can undergo slow oxidation or trace metal-catalyzed radical reactions, especially if exposed to light. Corrective Action:

  • Perform a peroxide test on your storage solvent if in solution.

  • Store solid material under Argon in amber vials at -20°C.

Category B: Solution & Synthesis Issues

Q3: During reaction workup, I evaporated the aqueous layer at 50°C, but my yield of Piperazin-1-yl-methanone HCl dropped significantly. Why? Diagnosis: Thermal Deformylation. Root Cause: You inadvertently created a "refluxing acid" environment. Evaporating an aqueous HCl salt solution concentrates the acid. At 50°C, the rate of amide hydrolysis accelerates exponentially. Mechanism:


Corrective Action: 
  • Avoid aqueous evaporation. Use Lyophilization (Freeze Drying) for aqueous removal.

  • If solvent exchange is needed, neutralize to free base (if stable) or use azeotropic distillation with toluene at reduced pressure to remove water at low temperatures.

Q4: My LC-MS shows a mass peak at M-28. What is this? Diagnosis: Loss of CO (Deformylation). Analysis: The mass difference of 28 Da usually corresponds to CO loss. However, in the context of this molecule, it represents the loss of the formyl group (


, mass loss 28.01 Da). This confirms the reversion to Piperazine .

Part 2: Mechanistic Visualization

Understanding the degradation pathway is essential for prevention. The diagram below illustrates the competition between stable salt formation and the two primary degradation routes: Hydrolysis (Deformylation) and Oxidation.

DegradationPathways Parent Piperazin-1-yl-methanone HCl (Target Compound) Intermediate Tetrahedral Intermediate (Unstable) Parent->Intermediate Acid-Cat. Hydration Product_Ox Piperazine N-Oxides (Degradant B) Parent->Product_Ox Radical Oxidation Moisture Moisture + Heat (>40°C) Moisture->Intermediate Oxidant O2 / Light / Trace Metals Oxidant->Product_Ox Product_Hydro Piperazine Dihydrochloride (Degradant A) Intermediate->Product_Hydro C-N Bond Cleavage Product_Formic Formic Acid Intermediate->Product_Formic

Figure 1: Thermal degradation pathways of Piperazin-1-yl-methanone HCl.[2] The red pathway (Hydrolysis) is the dominant failure mode in moist/acidic conditions.

Part 3: Validated Experimental Protocols

Protocol A: Purification & Drying (Restoring Degraded Material)

Use this if you suspect <10% degradation due to moisture absorption.

  • Dissolution: Dissolve crude solid in minimum volume of warm anhydrous Ethanol (40°C) .

    • Why: Piperazine HCl salts are sparingly soluble in cold ethanol but soluble in hot. Contaminants (like polymeric degradation products) often remain insoluble.

  • Filtration: Filter quickly through a heated glass frit to remove insoluble particulates.

  • Crystallization: Add Diethyl Ether (or MTBE) dropwise until turbidity is observed. Cool slowly to 4°C, then to -20°C.

  • Drying (Critical Step):

    • Isolate crystals via filtration under Nitrogen/Argon.

    • Place in a vacuum drying pistol.

    • Desiccant: Phosphorus Pentoxide (

      
      ) is mandatory to scavenge trace water.
      
    • Temp: Ambient (25°C). DO NOT HEAT.

    • Vacuum: < 1 mbar for 12 hours.

Protocol B: Stability-Indicating HPLC Method

Use this to validate the purity of your reagent before critical experiments.

ParameterConditionRationale
Column C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Luna Omega)Standard C18 fails to retain polar piperazines. Polar-embedded phases prevent pore dewetting.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Low pH suppresses silanol activity; matches salt counter-ion.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 0% B (Hold 2 min)

30% B (10 min)
Parent compound is highly polar; requires high aqueous hold to retain.
Detection UV @ 210 nmPiperazines lack strong chromophores; formyl group absorbs weakly at low UV.
Pass Criteria Parent Peak > 98%; Piperazine Peak < 0.5%Piperazine elutes before the formyl derivative (more polar).

References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50.[3] Link

    • Grounding: Establishes the baseline thermal stability of the piperazine ring and the kinetics of ring-opening vs.
  • LGC Standards. (2025). Certificate of Analysis: 1-Formylpiperazine.[4][5] Link

    • Grounding: Provides physicochemical properties (Boiling point ~266°C for free base) and storage requirements (+4°C) for the reference standard.
  • PubChem. (2025).[2] Piperazine Dihydrochloride Compound Summary. National Library of Medicine. Link

    • Grounding: Confirms hygroscopicity and decomposition temperatures for piperazine salts, validating the "sticky gum" troubleshooting scenario.
  • BenchChem. (2025).[6] Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Link

    • Grounding: Supports the protocol for oxidative degradation testing and the necessity of light-resistant storage.[6]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Filtration of Piperazin-1-yl-methanone Hydrochloride Precipitates

Welcome to the technical support center for handling Piperazin-1-yl-methanone hydrochloride precipitates. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling Piperazin-1-yl-methanone hydrochloride precipitates. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the filtration of this and structurally similar compounds. The following content, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies and explains the scientific principles behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Piperazin-1-yl-methanone hydrochloride precipitate is extremely fine and is passing through the filter medium. What is causing this, and how can I improve retention?

A1: The formation of very fine particles, often referred to as "fines," is a common challenge during the precipitation of hydrochloride salts of piperazine derivatives. This phenomenon is typically attributed to rapid, uncontrolled crystallization, which favors nucleation over crystal growth.

Underlying Causes:

  • High Supersaturation: Rapid addition of the precipitating agent (e.g., HCl in a solvent) creates a high degree of supersaturation, leading to the instantaneous formation of a large number of small nuclei.

  • Solvent Effects: The choice of solvent and anti-solvent plays a crucial role. If the compound is highly soluble in the initial solvent and extremely insoluble in the anti-solvent, rapid precipitation is more likely.

  • Mixing and Temperature: Inadequate mixing or significant temperature gradients can create localized areas of high supersaturation, promoting the formation of fines.

Troubleshooting Strategies:

  • Controlled Addition of Precipitant: Instead of adding the HCl solution all at once, introduce it slowly and sub-surface to maintain a lower, more controlled level of supersaturation. This encourages the growth of existing crystals rather than the formation of new nuclei.

  • Temperature Control: Conduct the precipitation at a slightly elevated temperature (if the compound's stability allows) and then cool the mixture slowly. This can improve the crystal habit and size.

  • "Digestion" or "Aging" of the Precipitate: After precipitation, allowing the slurry to stir for a period (a process known as digestion or aging) can lead to a process called Ostwald ripening.[1] During digestion, smaller, less stable particles dissolve and redeposit onto larger, more stable crystals, resulting in an overall increase in particle size.[1]

  • Seeding: Introduce a small quantity of previously isolated, well-formed crystals (seeds) to the solution before adding the precipitant. This provides a template for crystallization to occur, promoting the growth of larger particles.

  • Solvent System Modification: Experiment with different solvent/anti-solvent systems. For instance, using a solvent in which the hydrochloride salt has slight solubility, such as isopropanol, can slow down the precipitation process and yield larger crystals.[2]

Q2: The filtration process is extremely slow, and the filter cake appears to be "blinding" or clogging the filter medium. What are the primary reasons for this, and what are the solutions?

A2: Slow filtration and filter blinding are direct consequences of the small particle size and potentially amorphous nature of the precipitate. Fine particles can pack together tightly, creating a dense, impermeable filter cake.

Underlying Causes:

  • Small Particle Size: As discussed in Q1, fine particles leave very small voids in the filter cake, significantly increasing the resistance to flow.

  • Particle Shape: Needle-like (acicular) or plate-like crystal habits can interlock and form a more compact and less permeable cake compared to more uniform, blocky crystals.

  • Amorphous Material: The presence of non-crystalline, gummy, or oily material can quickly block the pores of the filter medium.

Troubleshooting Strategies:

  • Optimize Crystallization Conditions: The strategies outlined in A1 to increase particle size are the most effective primary solution.

  • Choice of Filtration Equipment:

    • Gravity vs. Vacuum Filtration: For very fine precipitates, gravity filtration may be too slow.[1] Vacuum filtration is generally preferred, but a very high vacuum on a fine precipitate can compact the cake too much, paradoxically slowing filtration.[1] It is often beneficial to start with a gentle vacuum and increase it gradually.

    • Filter Medium Selection: Ensure the pore size of the filter paper or membrane is appropriate. For very fine particles, a smaller pore size is necessary, but this will also increase resistance. Consider using a layered approach with a coarser filter paper on top of a finer one to prevent the finer paper from tearing under vacuum.

  • Use of a Filter Aid:

    • A filter aid, such as diatomaceous earth (Celite®) or perlite, can be used to increase the porosity of the filter cake and prevent blinding.[3]

    • Pre-coating: A thin layer of the filter aid can be applied to the filter medium before filtration.[3]

    • Body Feed: The filter aid can be mixed directly with the slurry before filtration.[3] This creates a more porous cake structure throughout.

  • Consider a Centrifuge: For very fine or difficult-to-filter solids, a centrifuge can be a more effective method of separation than a filter press.[4][5][6] Centrifugation uses G-force to separate solids from liquids and can be particularly useful for small-scale operations.[4][5]

Q3: I am observing significant product loss in the filtrate. How can I minimize this?

A3: Product loss in the filtrate is typically due to either incomplete precipitation or the passage of fine particles through the filter medium.

Underlying Causes:

  • Solubility in the Mother Liquor: The hydrochloride salt will have some residual solubility in the solvent system, which is influenced by temperature and solvent composition. Piperazine dihydrochloride, for instance, is soluble in water.[7]

  • Passage of Fines: As addressed in Q1, if the particles are smaller than the pores of the filter medium, they will pass through with the filtrate.

  • Incomplete Precipitation: Insufficient addition of the precipitating agent (HCl) can lead to incomplete conversion of the free base to the hydrochloride salt, leaving some product dissolved in the mother liquor.

Troubleshooting Strategies:

  • Ensure Complete Precipitation:

    • Monitor the pH of the slurry to ensure it is sufficiently acidic for complete salt formation.

    • Perform a small-scale test on the filtrate by adding another drop of the HCl solution to see if more precipitate forms.

  • Optimize for Minimum Solubility:

    • Temperature: Cool the slurry in an ice bath before filtration to minimize the solubility of the hydrochloride salt.

    • Anti-Solvent: If compatible with the process, consider adding a miscible anti-solvent in which the product is highly insoluble (e.g., diethyl ether or acetone) to the slurry just before filtration to drive more product out of solution.[2]

  • Improve Particle Retention:

    • Implement the strategies from A1 to increase particle size.

    • Use a finer porosity filter medium.

    • Consider a double-filtration setup where the initial filtrate is passed through a second, finer filter.

Q4: How can I effectively wash the filter cake to remove impurities without dissolving a significant amount of my product?

A4: Washing the filter cake is a critical step to remove residual solvents and soluble impurities. The key is to choose a wash solvent that effectively removes impurities while having minimal solvating power for the desired product.

Underlying Causes of Ineffective Washing:

  • Inappropriate Wash Solvent: Using a solvent in which the hydrochloride salt is even slightly soluble will lead to yield loss.

  • Poor Washing Technique: Inefficient application of the wash solvent can lead to channeling, where the solvent bypasses portions of the cake, leaving them unwashed.

Troubleshooting Strategies:

  • Selection of an Appropriate Wash Solvent:

    • The ideal wash solvent should be one in which the product is practically insoluble but the impurities are soluble.

    • Common choices for washing hydrochloride salts include cold isopropanol, acetone, or diethyl ether.[2] The wash solvent must be miscible with the mother liquor to displace it effectively.

    • It is crucial that the wash solvent does not cause the product to precipitate out of solution in an undesirable form.

  • Washing Technique:

    • Displacement Wash: After removing the mother liquor, gently add the cold wash solvent to the filter cake, allowing it to seep through without disturbing the cake structure. This is often done in several small portions.

    • Reslurrying: For a more thorough wash, the filter cake can be transferred to a separate vessel, reslurried in the wash solvent, and then re-filtered. This process can be repeated if necessary.

    • Avoid Cracks: Cracks in the filter cake can lead to channeling. If cracks form, gently press them closed with a spatula before adding the wash solvent.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common filtration challenges with Piperazin-1-yl-methanone hydrochloride precipitates.

G cluster_problem Problem Identification cluster_cause Underlying Cause Analysis cluster_solution Troubleshooting Strategies start Start: Filtration Issue Identified problem_fines Fine Precipitate / Passing Through Filter start->problem_fines problem_slow Slow Filtration / Blinding start->problem_slow problem_loss Product Loss in Filtrate start->problem_loss problem_wash Ineffective Washing start->problem_wash cause_fines Rapid Crystallization / High Supersaturation problem_fines->cause_fines cause_slow Small Particle Size / Poor Cake Permeability problem_slow->cause_slow cause_loss Solubility / Incomplete Precipitation problem_loss->cause_loss cause_wash Inappropriate Wash Solvent / Poor Technique problem_wash->cause_wash solution_fines Control Precipitant Addition Temperature Control & Aging Seeding Solvent System Modification cause_fines->solution_fines solution_slow Optimize Crystallization Select Appropriate Filter & Vacuum Use Filter Aid (Celite®) Consider Centrifugation cause_slow->solution_slow solution_loss Ensure Complete Precipitation Minimize Solubility (Cooling, Anti-Solvent) Improve Particle Retention cause_loss->solution_loss solution_wash Select Appropriate Wash Solvent Use Proper Washing Technique (Displacement vs. Reslurrying) cause_wash->solution_wash outcome Successful Filtration solution_fines->outcome Improved Particle Size solution_slow->outcome Enhanced Filtration Rate solution_loss->outcome Increased Yield solution_wash->outcome Higher Purity

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Elucidation of Piperazin-1-yl-methanone HCl

This guide provides an in-depth analysis of Piperazin-1-yl-methanone Hydrochloride, also known as 1-Formylpiperazine HCl. Designed for researchers, scientists, and professionals in drug development, this document offers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Piperazin-1-yl-methanone Hydrochloride, also known as 1-Formylpiperazine HCl. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative look at Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) and Infrared (IR) spectroscopy for structural verification. We will explore the theoretical underpinnings, practical experimental protocols, and the synergistic interpretation of data derived from these powerful analytical techniques.

The Subject Molecule: Piperazin-1-yl-methanone HCl

Piperazin-1-yl-methanone, a derivative of piperazine, features a tertiary amide and a secondary amine within a heterocyclic ring.[1][2] The hydrochloride salt form is common for improving stability and solubility. Accurate structural confirmation is paramount for quality control and regulatory compliance in pharmaceutical development.

The key structural features to be confirmed are:

  • The piperazine ring's carbon skeleton.

  • The formyl group (a tertiary amide).

  • The protonated secondary amine, forming an ammonium salt.

Below is the chemical structure with carbon atoms numbered for the subsequent NMR analysis.

Caption: Workflow for synergistic structural elucidation using IR and ¹³C-NMR.

FeatureIR Spectroscopy¹³C-NMR Spectroscopy
Primary Information Presence of functional groupsCarbon count, symmetry, and electronic environment
Key Data Points Vibrational frequencies (cm⁻¹)Chemical shifts (ppm)
Strengths Fast, requires minimal sample, excellent for identifying key bonds (C=O, N-H)Provides detailed skeletal information, quantitative
Limitations Provides little to no information about the carbon backbone or molecular symmetrySlower acquisition time, requires more sample, less sensitive than ¹H-NMR
Role in this Analysis Confirms the presence of the tertiary amide and the secondary ammonium salt.Confirms the C₂ symmetry of the piperazine ring and the presence of three unique carbon environments.
  • ¹H-NMR Spectroscopy: Would provide information on the proton environments, their coupling, and stoichiometry. It is more sensitive than ¹³C-NMR and would be a standard part of a full characterization.

  • Mass Spectrometry (MS): Would confirm the molecular weight of the parent molecule (as the free base) and provide fragmentation patterns that can further support the proposed structure. [3]* Elemental Analysis: Provides the empirical formula by determining the percentage composition of C, H, N, and Cl, offering a fundamental check on the molecular formula.

Conclusion

The combined application of IR and ¹³C-NMR spectroscopy provides a robust and self-validating system for the structural confirmation of Piperazin-1-yl-methanone HCl. IR spectroscopy rapidly confirms the critical amide and ammonium functional groups, while ¹³C-NMR delineates the carbon skeleton and confirms the molecule's symmetry in solution. This dual-pronged analytical approach ensures a high degree of confidence in the identity and purity of the compound, a critical requirement in the field of drug development and chemical research.

References

  • Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, (4), 437-440. [Link]

  • Hassan, A. A., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(19), 3582. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 39-47. [Link]

  • Marion, L., & Edwards, O. E. (1957). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 35(5), 338-345. [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectrometry. [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • St. Paul's Cathedral Mission College, Department of Chemistry. INFRARED SPECTROSCOPY. [Link]

  • NIST. 1-Piperazinecarboxaldehyde in the NIST WebBook. [Link]

  • PubChem. 1-Piperazinecarboxaldehyde. [Link]

  • Chen, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8563–8570. [Link]

  • University of Calgary. Infrared Spectroscopy Tutorial: Amines. [Link]

  • Andersen, F. A., et al. (2009). Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases. The Journal of Physical Chemistry A, 113(52), 14389-14402. [Link]

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Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Piperazin-1-yl-methanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond a Simple Percentage In the landscape of pharmaceutical development, the term 'purity' is not a mere numerical value but a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Percentage

In the landscape of pharmaceutical development, the term 'purity' is not a mere numerical value but a comprehensive dossier of a substance's identity and integrity. For Piperazin-1-yl-methanone hydrochloride (also known as 1-Formylpiperazine hydrochloride), a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs), a rigorously validated purity profile is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2]

This guide eschews a simplistic, single-method approach. Instead, it champions an orthogonal strategy , leveraging a suite of complementary analytical techniques. Each method interrogates the sample from a different physicochemical perspective, ensuring that what one technique might miss, another will detect. We will explore the causality behind selecting each method, provide field-proven protocols, and demonstrate how to synthesize the data into a single, validated statement of purity, all within the framework of global regulatory expectations.

The Regulatory Bedrock: Understanding ICH Guidelines

Before any analysis begins, it is crucial to understand the regulatory context. The International Council for Harmonisation (ICH) provides the global standard for pharmaceutical quality. Specifically, ICH Q3A(R2) dictates the requirements for the content and qualification of impurities in new drug substances.[3][4] This guideline establishes thresholds for:

  • Reporting Threshold: The level at or above which an impurity must be reported.

  • Identification Threshold: The level at or above which an impurity's structure must be elucidated.

  • Qualification Threshold: The level at or above which an impurity's biological safety must be established.

Our entire analytical strategy is designed to generate data that satisfies these requirements, ensuring a smooth path through regulatory review.[4][5]

The Orthogonal Validation Workflow

A robust purity assessment is not a linear process but an integrated workflow. No single technique can adequately characterize all potential impurities (organic, inorganic, residual solvents, etc.). The following diagram illustrates the synergistic relationship between the core analytical techniques discussed in this guide.

G Figure 1: Orthogonal Purity Validation Workflow cluster_0 Sample Batch cluster_1 Primary & Complementary Analyses cluster_2 Data Synthesis & Final Assessment Sample Piperazin-1-yl-methanone HCl Sample HPLC HPLC-UV (Organic Impurities Assay & Quantification) Sample->HPLC Orthogonal Testing GCMS GC-MS (Volatile Impurities & Residual Solvents) Sample->GCMS Orthogonal Testing NMR NMR (¹H, ¹³C) (Structural Confirmation & qNMR Purity) Sample->NMR Orthogonal Testing Thermal TGA & DSC (Water, Solvates, Inorganic Content) Sample->Thermal Orthogonal Testing Integration Integrated Data Analysis HPLC->Integration GCMS->Integration NMR->Integration Thermal->Integration Purity Final Purity Statement & Certificate of Analysis Integration->Purity ICH Q3A/Q2 Compliance Check

Caption: A workflow demonstrating the parallel application of multiple analytical techniques.

Cornerstone Technique: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the workhorse for pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile organic compounds. For Piperazin-1-yl-methanone hydrochloride, the presence of the methanone carbonyl group conjugated with the piperazine ring provides a chromophore, allowing for direct detection by Ultraviolet (UV) spectroscopy. This is a significant advantage over simple piperazine, which often requires derivatization to be UV-active.[6] Our objective is to develop a stability-indicating method capable of separating the main component from potential process-related impurities and degradation products.

Experimental Protocol: HPLC-UV Purity Determination

This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by ICH Q2(R1) to ensure the reliability of results.[7][8]

  • Chromatographic System:

    • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). A robust, end-capped column is recommended to minimize peak tailing with the basic piperazine moiety.

    • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 4.0.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[6]

    • Detection Wavelength: 250 nm (or maximal absorbance determined by PDA scan).[9]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile/Water.

    • Standard Solution: Accurately weigh and dissolve Piperazin-1-yl-methanone hydrochloride reference standard in diluent to a final concentration of ~0.25 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Chromatographic Run (Gradient Elution):

    • A gradient is employed to ensure elution of both polar and non-polar impurities.

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 40 60
      25 40 60
      26 95 5

      | 30 | 95 | 5 |

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area of the main component must be ≤ 2.0%. Tailing factor should be ≤ 2.0.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the purity using the area percent method, assuming a response factor of 1.0 for all impurities unless otherwise determined.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Method Validation Summary

A validated method provides trustworthiness in the results. The following table summarizes typical performance characteristics for a method validated according to ICH Q2(R1) guidelines.[10][11]

Validation ParameterTypical Acceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.9980.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%0.85%
Intermediate: ≤ 2.0%1.15%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.01% (30 ppm[6])
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.03% (90 ppm[6])
Specificity No interference at analyte peakPeak purity > 99.9%

Orthogonal Methods for Comprehensive Profiling

While HPLC is powerful, it cannot provide a complete picture alone. Complementary techniques are essential for a full, unbiased assessment.

A. Gas Chromatography-Mass Spectrometry (GC-MS): The Volatiles Detective

Expertise & Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities.[2][12] For Piperazin-1-yl-methanone hydrochloride, this includes residual solvents from the manufacturing process (ICH Q3C), unreacted volatile starting materials, and certain low molecular weight byproducts. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an impurity to spectral libraries.[12]

Experimental Protocol: GC-MS for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler coupled to a Mass Spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a headspace vial. Add a suitable dissolution solvent (e.g., DMSO).

  • GC Conditions:

    • Injector Temp: 250°C.

    • Oven Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).[2]

    • Carrier Gas: Helium at 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 30 - 400.

    • Identification: Compare retention times and mass spectra against a calibrated standard mix of expected solvents and known impurity standards.

B. Nuclear Magnetic Resonance (NMR): The Structural Arbiter

Expertise & Rationale: NMR spectroscopy is unparalleled for structural elucidation.[13][14] It provides definitive confirmation of the Piperazin-1-yl-methanone hydrochloride structure and can unambiguously identify organic impurities, often without needing a reference standard for the impurity itself. Furthermore, Quantitative NMR (qNMR) can be used to determine a highly accurate, absolute purity value by integrating the sample's signals against a certified internal standard of known purity.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[13]

  • Internal Standard (for qNMR): Add a precisely weighed amount of a certified internal standard (e.g., maleic acid).

  • Acquisition:

    • Acquire ¹H NMR spectrum with sufficient scans for a high signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon environments.

  • Data Interpretation:

    • Structural Confirmation: Verify that all observed chemical shifts and coupling constants in the ¹H and ¹³C spectra match the expected structure of Piperazin-1-yl-methanone hydrochloride.[15][16]

    • Impurity Detection: Look for small, unassigned peaks. The integration of these peaks relative to the main compound's peaks gives a molar ratio of impurity to the main substance.

C. Thermal Analysis (TGA/DSC): The Solid-State Specialist

Expertise & Rationale: Thermal analysis is crucial for characterizing the solid-state properties of a drug substance, especially a hydrochloride salt which may form hydrates or solvates.[17][18]

  • Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, providing a precise quantification of volatile content like water and residual solvents.[19][20]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change, identifying events like melting, crystallization, and polymorphic transitions.[21][22][23] A sharp melting endotherm with a high onset temperature is often indicative of high purity.

Experimental Protocol: TGA/DSC Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument is ideal.

  • Sample Preparation: Place 3-5 mg of the sample into an aluminum or ceramic pan.

  • Conditions:

    • Temperature Program: Heat the sample from ambient temperature to ~300°C at a rate of 10°C/min.[18]

    • Atmosphere: Under a nitrogen purge.

  • Data Interpretation:

    • TGA: Any mass loss before decomposition is quantified as water or solvent content.

    • DSC: The onset temperature and peak of the melting endotherm are recorded. The absence of secondary thermal events before the melt can indicate the absence of solvates or different polymorphic forms.

Synthesizing the Data: A Comparative Overview

The true power of the orthogonal approach lies in integrating the data from each technique. The following diagram illustrates how different data streams converge to build a complete purity profile.

G Figure 2: Data Integration for a Comprehensive Purity Profile HPLC HPLC Data - Assay vs. Standard - % Area of Organic Impurities PurityCalc Final Purity Calculation HPLC->PurityCalc GCMS GC-MS Data - Identity & Quantity of Residual Solvents GCMS->PurityCalc NMR NMR Data - Structural Confirmation - Absolute Molar Purity (qNMR) NMR->PurityCalc TGA TGA Data - Water Content % - Inorganic Residue % TGA->PurityCalc FinalReport Validated Purity Statement (e.g., 99.8%) Impurity Profile: - Organic Impurity A: 0.05% - Water: 0.1% - Residual Methanol: 50 ppm PurityCalc->FinalReport Purity = Assay % - Σ Impurities

Caption: Convergence of orthogonal data streams for the final purity calculation.

The final purity is calculated by mass balance, where the assay value (often determined by HPLC or qNMR) is corrected for the contributions from all identified impurities.

Purity (%) = 100% - (% Organic Impurities) - (% Water/Solvents) - (% Inorganic Residue)

Conclusion

The validation of purity for a pharmaceutical intermediate like Piperazin-1-yl-methanone hydrochloride is a multi-faceted, rigorous process that underpins the safety and quality of the final drug product. By adopting an orthogonal approach that combines the strengths of HPLC, GC-MS, NMR, and thermal analysis, we move beyond a simple percentage to a well-understood and defensible impurity profile. This guide provides the strategic framework and practical protocols to achieve this, ensuring that experimental choices are driven by scientific rationale and grounded in the authoritative standards of the ICH. This comprehensive methodology ensures trustworthiness in your results and provides a solid foundation for successful drug development.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ICH. Quality Guidelines. [Link]

  • SIELC Technologies. (2012, July 10). HPLC Analysis of Piperazine on Primesep 100. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Royal Society of Chemistry. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • ResearchGate. (2025, August 6). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. [Link]

  • Semantic Scholar. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Sci-Hub. Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • ResearchGate. Structure elucidation and complete assignment of H and C NMR data of Piperine. [Link]

  • The Good Scents Company. 1-piperazine carboxaldehyde. [Link]

  • CrystEngComm (RSC Publishing). (2025, October 21). Analysis of a new hydrochloride salt of the common pharmaceutical metformin. [Link]

  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]

  • PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

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  • MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

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Validation

A Comparative Guide to the X-ray Diffraction Analysis of Piperazine-based Active Pharmaceutical Ingredients

This guide provides an in-depth comparison of X-ray diffraction (XRD) data for piperazine-containing compounds, with a focus on understanding the crystalline structure of Piperazin-1-yl-methanone hydrochloride. While spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of X-ray diffraction (XRD) data for piperazine-containing compounds, with a focus on understanding the crystalline structure of Piperazin-1-yl-methanone hydrochloride. While specific crystallographic data for this exact compound is not publicly available, this guide will establish a robust analytical framework. We will present a hypothetical, yet realistic, dataset for Piperazin-1-yl-methanone hydrochloride, and compare it with published data from structurally similar compounds. This approach will equip researchers, scientists, and drug development professionals with the necessary tools to interpret and evaluate XRD data for this important class of molecules.

The piperazine moiety is a prevalent scaffold in medicinal chemistry, and understanding its solid-state properties is paramount for drug development.[1] X-ray diffraction stands as a cornerstone technique for this characterization, offering unparalleled insights into the three-dimensional arrangement of atoms in a crystalline solid.[2] This information is critical for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have profound implications for a drug's solubility, stability, and bioavailability.[3][4]

The Critical Role of Polymorphism in Drug Development

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a crucial consideration in the pharmaceutical industry.[5] Different polymorphs can exhibit distinct physicochemical properties, which can affect the safety and efficacy of a drug product.[6][7] Regulatory bodies worldwide require thorough characterization of the polymorphic form of an active pharmaceutical ingredient (API) to ensure product consistency and quality.[4] X-ray diffraction is the definitive method for polymorph identification and characterization.[3]

A Hypothetical Case Study: Piperazin-1-yl-methanone hydrochloride

To illustrate the process of crystallographic analysis, we will first consider a hypothetical dataset for Piperazin-1-yl-methanone hydrochloride. This data is projected based on the known crystal structures of similar small organic hydrochloride salts and piperazine derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

The primary goal of SC-XRD is to elucidate the precise three-dimensional arrangement of atoms within a single crystal.[8][9]

Step 1: Crystal Growth

High-quality single crystals are the prerequisite for a successful SC-XRD experiment. For a compound like Piperazin-1-yl-methanone hydrochloride, a common technique would be slow evaporation from a suitable solvent.

  • Purification: The compound is first purified to the highest possible degree, typically by recrystallization, to remove impurities that can hinder crystal growth.

  • Solvent Selection: A solvent in which the compound is moderately soluble is chosen. Alcohols such as ethanol or methanol are often good starting points for organic salts.

  • Dissolution: A nearly saturated solution is prepared by dissolving the compound in the chosen solvent, with gentle heating if necessary.

  • Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks. This slow process encourages the formation of well-ordered single crystals.

Step 2: Data Collection

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer. These instruments typically use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[9][10]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The Bragg's Law (nλ = 2d sinθ) governs the diffraction of X-rays by the crystal lattice.[2]

Step 3: Structure Solution and Refinement

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The intensities of the diffraction spots are used to determine the arrangement of atoms within the unit cell.

  • Structure Refinement: The initial structural model is refined against the experimental data to obtain the most accurate atomic positions, bond lengths, and bond angles.

Hypothetical Crystallographic Data for Piperazin-1-yl-methanone hydrochloride

The following table presents a plausible set of crystallographic parameters for Piperazin-1-yl-methanone hydrochloride, derived from the general characteristics of similar organic hydrochloride salts.

ParameterHypothetical Value for Piperazin-1-yl-methanone hydrochloride
Chemical FormulaC₅H₁₁ClN₂O
Formula Weight150.61
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105
γ (°)90
Volume (ų)995
Z4
Calculated Density (g/cm³)1.004
R-factor~0.05

Comparative Analysis with Structurally Related Compounds

To provide a tangible comparison, we will now examine the published X-ray diffraction data for three related compounds. This will allow us to understand the potential structural variations and how different substituents on the piperazine or piperidine ring can influence the crystal packing.

Comparator 1: (4-Methylphenyl)(4-phenylpiperazin-1-yl)methanone

This compound features a piperazine ring with a benzoyl group and a phenyl group attached to the two nitrogen atoms.[11][12]

Comparator 2: Bis(piperidin-1-yl)methanone

This molecule contains two piperidine rings linked by a carbonyl group.[13][14]

Comparator 3: (4-Hydroxypiperidin-1-yl)(4-methylphenyl)methanone

This compound has a piperidine ring with a hydroxyl group and a substituted benzoyl group.

Comparative Crystallographic Data
Parameter(4-Methylphenyl)(4-phenylpiperazin-1-yl)methanone[11]Bis(piperidin-1-yl)methanone[13][14](4-Hydroxypiperidin-1-yl)(4-methylphenyl)methanone
Chemical Formula C₁₈H₂₀N₂OC₁₁H₂₀N₂OC₁₃H₁₇NO₂
Formula Weight 280.37196.29219.28
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nP2₁/cP2₁2₁2₁
a (Å) 10.332(2)6.2193(2)23.933(5)
b (Å) 11.234(2)8.8411(4)6.3317(12)
c (Å) 13.543(3)9.9699(4)8.0269(14)
β (°) ** 98.45(3)90.791(1)90
Volume (ų) **1554.1(5)548.15(4)1216.3(4)
Z 424
R-factor 0.0480.0300.066

Analysis of Comparative Data:

The comparison highlights the significant impact of substituents on the crystal packing. The crystal system and space group vary across the three compounds, indicating different symmetry elements within their crystal lattices. The unit cell dimensions and volume are also distinct, reflecting the different molecular sizes and packing efficiencies. The R-factor, a measure of the agreement between the experimental and calculated diffraction data, is low for all three, indicating high-quality structural determinations.

Experimental Workflow for X-ray Diffraction Analysis

The following diagram illustrates the general workflow for both single-crystal and powder X-ray diffraction.

XRD_Workflow cluster_SamplePrep Sample Preparation cluster_DataCollection Data Collection cluster_DataAnalysis Data Analysis cluster_Output Output Purification Compound Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth SC-XRD Path Grinding Grinding to Powder Purification->Grinding PXRD Path SC_XRD Single-Crystal XRD Crystal_Growth->SC_XRD PXRD Powder XRD Grinding->PXRD Structure_Solution Structure Solution SC_XRD->Structure_Solution Rietveld Rietveld Refinement PXRD->Rietveld Phase_ID Phase Identification PXRD->Phase_ID Crystal_Structure Crystal Structure Structure_Solution->Crystal_Structure Rietveld->Crystal_Structure Polymorph_ID Polymorph Identification Phase_ID->Polymorph_ID

Caption: General workflow for single-crystal and powder X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD) for Bulk Sample Analysis

While SC-XRD provides the ultimate detail for a single crystal, powder X-ray diffraction (PXRD) is invaluable for analyzing bulk crystalline materials.[15] It is a non-destructive technique that provides a unique "fingerprint" for a given crystalline phase.[5]

Experimental Protocol: Powder X-ray Diffraction
  • Sample Preparation: A representative sample of the crystalline powder is gently ground to ensure a random orientation of the crystallites.

  • Data Collection: The powdered sample is placed in a sample holder and irradiated with a monochromatic X-ray beam in a powder diffractometer. The detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure.

Rietveld Refinement

For quantitative analysis of powder diffraction data, the Rietveld refinement method is employed.[16][17] This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of crystal structure parameters from powder data.[15][18]

Conclusion

The structural characterization of active pharmaceutical ingredients is a non-negotiable aspect of modern drug development. X-ray diffraction, in both its single-crystal and powder forms, provides the definitive data required to understand the solid-state properties of molecules like Piperazin-1-yl-methanone hydrochloride. By comparing the (hypothetical) crystallographic data of the target compound with that of structurally related molecules, we can anticipate its crystalline behavior and appreciate the subtle yet significant influence of molecular structure on crystal packing. This guide provides a foundational framework for researchers to approach the crystallographic analysis of piperazine-based compounds, ensuring the development of safe, effective, and consistent pharmaceutical products.

References

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  • Applications of Polymorphism. Seven Star Pharma. Available at: [Link]

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  • Rietveld refinement. Wikipedia. Available at: [Link]

  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. CordenPharma. Published July 8, 2024. Available at: [Link]

  • What is Rietveld refinement?. MyScope. Available at: [Link]

  • Effect of Polymorphism Formulations. Veeprho Pharmaceuticals. Published November 6, 2025. Available at: [Link]

  • Rietveld Refinement for Macromolecular Powder Diffraction. Crystal Growth & Design. Published November 16, 2020. Available at: [Link]

  • Rietveld Refinement from Powder Diffraction Data. Available at: [Link]

  • Diffraction Lecture 25: Rietveld Refinements. YouTube. Published April 14, 2022. Available at: [Link]

  • Crystal structure of di-μ-iodido-bis{[bis(piperidin-1-yl)methane-κ2 N,N′]copper(I)}. National Institutes of Health. Available at: [Link]

  • Crystal structure of [propane-1,3-diylbis(piperidine-4,1-diyl)]bis[(pyridin-4-yl)methanone]–isophthalic acid (1/1). ResearchGate. Published October 2014. Available at: [Link]

  • Bis(piperidin-1-yl)methanone. PubMed. Published January 15, 2011. Available at: [Link]

  • Single crystal X-ray diffraction analysis. Saint Petersburg State University. Available at: [Link]

  • Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. ResearchGate. Published March 2020. Available at: [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Published January 7, 2026. Available at: [Link]

  • Single-crystal X-ray Diffraction. Carleton College. Published May 17, 2007. Available at: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Available at: [Link]

  • (4-Methylphenyl)-(4-phenylpiperazin-1-yl)methanone. National Institutes of Health. Available at: [Link]

  • Crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl. National Institutes of Health. Available at: [Link]

  • 496057-57-9 | (4-Hydroxypiperidin-1-yl)piperidin-3-ylmethanone. AA Blocks. Available at: [Link]

  • Bis(piperidin-1-yl)methanone. National Institutes of Health. Available at: [Link]

  • Methanone, (4-methylphenyl)phenyl-. National Institute of Standards and Technology. Available at: [Link]

  • CAS#:1090444-22-6 | (4-Hydroxypiperidin-1-yl)(pyridin-2-yl)methanone. Chemsrc. Published September 13, 2025. Available at: [Link]

  • Crystal structures of six 4-(4-nitrophenyl)piperazin- 1-ium salts. Digital CSIC. Published February 15, 2022. Available at: [Link]

  • 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;propan-2-ol. National Institutes of Health. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Piperazin-1-yl-methanone hydrochloride

Executive Safety Summary Piperazin-1-yl-methanone hydrochloride (often referred to as 1-Formylpiperazine HCl) presents a specific toxicological profile driven by its piperazine core.[1][2][3] While often classified as an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Piperazin-1-yl-methanone hydrochloride (often referred to as 1-Formylpiperazine HCl) presents a specific toxicological profile driven by its piperazine core.[1][2][3] While often classified as an irritant, the critical operational risk is respiratory and dermal sensitization .[2][3]

Unlike simple inorganic salts, piperazine derivatives can induce occupational asthma and contact dermatitis.[2][3] Once a researcher is sensitized, even trace exposure can trigger anaphylactic-like reactions, effectively ending their ability to work with this class of compounds.[2][3]

Core Hazards (GHS Classifications):

  • Skin Irritation (Category 2): Causes localized inflammation.[2][3]

  • Eye Irritation (Category 2A): Micro-crystalline dust can cause severe mechanical and chemical irritation.[2][3]

  • STOT-SE (Category 3): Respiratory tract irritation.[2][3][4]

  • Sensitization (Critical): Potential for Type I (respiratory) and Type IV (skin) hypersensitivity.[2][3]

Risk-Based PPE Matrix

We do not use a "one-size-fits-all" approach. PPE selection is dictated by the energy of the task (potential for aerosolization) and the state of matter .[2]

Operational StateTask IntensityRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Solid (Powder) High Energy (Weighing, scraping, crushing)Fume Hood (Mandatory) .[1][2][3] If hood unavailable: P100 Respirator (Full Face).[2][3]Double Nitrile (Outer: 5 mil, Inner: 4 mil).[2][3] Change outer immediately upon contamination.[2][3][5]Chemical Goggles (Unvented). Safety glasses are insufficient for fine powders.[2][3]Lab Coat (Tyvek sleeves recommended to seal wrist gap).[2][3]
Solid (Powder) Low Energy (Transporting sealed vial)N95 Mask (Precautionary).[2]Single Nitrile Gloves (4-5 mil).[1][2][3]Safety Glasses with Side Shields.[2][3][5]Standard Lab Coat.[2][3]
Solution (Liquid) High Risk (Heating, pressurized reaction, syringe transfer)Fume Hood.[2] Sash at working height (18").[2][3]Double Nitrile or Neoprene (if solvent is halogenated).[2][3]Chemical Splash Goggles + Face Shield (if pressurized).[2][3]Chemical Resistant Apron over Lab Coat.[2][3]
Solution (Liquid) Low Risk (Pipetting, HPLC prep)Fume Hood or Snorkel Exhaust.[2]Single Nitrile Gloves.[2][3]Safety Glasses.Standard Lab Coat.[2][3]
Operational Workflow: Handling & Synthesis

The following workflow integrates safety checkpoints directly into the experimental procedure.

Phase A: Pre-Operational Verification

Before opening the container, verify the engineering controls.[2][3]

  • Airflow Check: Confirm Fume Hood face velocity is 80–100 fpm.

  • Glove Integrity: Inflate nitrile gloves slightly to check for pinholes.[2][3]

  • Neutralization Prep: Have a beaker of dilute acetic acid or citric acid (if cleaning basic free-base spills) or sodium bicarbonate (for the HCl salt) ready.[2][3]

Phase B: Weighing and Solubilization (Highest Risk)

The HCl salt is hygroscopic and electrostatic.[2][3] Static charge can cause the powder to "jump" onto gloves and cuffs.[2][3]

Protocol:

  • Static Elimination: Use an antistatic gun or wipe on the spatula and weigh boat.[2][3]

  • The "Tunnel" Method: Do not weigh in the open hood. Place the balance inside the hood. Work at least 6 inches inside the sash.[2][3]

  • Solubilization: Add solvent to the solid.[2][3] Do not dump solid into solvent, as this creates a "puff" of aerosolized particles.[2][3]

  • Immediate Decon: Wipe the balance area with a wet paper towel immediately after weighing to capture invisible dust.[2][3]

Phase C: Visualization of Safety Logic

SafetyLogic Start Task: Handle Piperazin-1-yl-methanone HCl StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Salt Liquid Solubilized StateCheck->Liquid In Solution DustRisk Risk: Dust Inhalation & Sensitization Solid->DustRisk SplashRisk Risk: Dermal Absorption / Splash Liquid->SplashRisk Control1 Engineering: Fume Hood Required DustRisk->Control1 Primary Barrier SplashRisk->Control1 Control2 PPE: Double Nitrile + Goggles Control1->Control2 Secondary Barrier Control1->Control2 Heating/Pressurized Control3 PPE: Single Nitrile + Glasses Control1->Control3 Standard Handling

Caption: Decision logic for PPE selection based on physical state and associated risks.

Waste Disposal & Decontamination[1][2][6]

Do not dispose of piperazine salts in the general trash. The dust can aerosolize when the bag is compressed by custodial staff.[2][3]

Disposal Protocol:

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Solid - Sensitizer."[2][3]

  • Liquid Waste: Segregate into "Basic Organic Waste" (if neutralized) or "Acidic Organic Waste" streams.

  • Container Decontamination: Rinse empty reagent bottles with water inside the fume hood before discarding glass.[2][3] The rinse water must be treated as chemical waste.[2][3]

Spill Management:

  • Powder Spill: Do NOT sweep.[2][3][6] Sweeping generates dust.[2][3] Cover with wet paper towels to solubilize the powder, then wipe up.[2][3]

  • Liquid Spill: Absorb with vermiculite or spill pads.[2][3]

Emergency Response
IncidentImmediate ActionMedical Context
Inhalation Move to fresh air immediately. Do not wait for symptoms. Piperazine asthma can be delayed 4–8 hours.[2][3] Medical observation is recommended even if asymptomatic initially.[2][3]
Eye Contact Flush for 15 minutes. Lift eyelids.[2][3][7]HCl salt is acidic; corneal damage can occur rapidly.[2][3]
Skin Contact Wash with soap and water for 15 mins.[2][3]Monitor for redness/itching (dermatitis) over the next 24 hours.[2][3]
References
  • PubChem. (n.d.).[2][3] Piperazin-1-yl-m-tolyl-methanone hydrochloride (Compound Summary).[1][2][3][8] National Library of Medicine.[2][3] Retrieved October 26, 2023, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[2][3] Registration Dossier - Piperazine.[2][3] (Basis for sensitization data).[2][3][4][9][10][11] Retrieved October 26, 2023, from [Link][1]

  • Hagmar, L., et al. (1982).[2][3] Piperazine-induced airway symptoms: Exposure-response relationships and selection in an occupational setting.[1][2][3] American Journal of Industrial Medicine.[2][3] (Establishes the occupational asthma link).

  • New Jersey Department of Health. (2017).[2][3] Hazardous Substance Fact Sheet: Piperazine.[2][3] (Provides protocols for spill cleanup and PPE). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Piperazin-1-yl-methanone hydrochloride
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Piperazin-1-yl-methanone hydrochloride
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